4-(2-Nitrophenoxy)tetrahydro-2H-pyran
Description
Properties
IUPAC Name |
4-(2-nitrophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVJVEROXTWODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693176 | |
| Record name | 4-(2-Nitrophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-39-9 | |
| Record name | 4-(2-Nitrophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-Nitrophenoxy)tetrahydro-2H-pyran molecular weight and formula
Topic: 4-(2-Nitrophenoxy)tetrahydro-2H-pyran: Technical Specifications & Synthesis Guide Content Type: Technical Whitepaper / Synthetic Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Scaffold & Its Utility
4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 898289-39-9) is a critical intermediate in medicinal chemistry, specifically utilized as a masked aniline precursor. Its structural core combines a polar, metabolic-modulating tetrahydropyran (THP) ring with an electron-deficient aromatic system.
In drug discovery, this molecule serves as the stable precursor to 2-(tetrahydro-2H-pyran-4-yloxy)aniline . Upon reduction of the nitro group, the resulting aniline acts as a primary nucleophile for cross-coupling reactions (e.g., Buchwald-Hartwig) or amide coupling to generate kinase inhibitors, where the THP ether moiety improves solubility and metabolic stability compared to simple phenyl ethers.
Technical Specifications & Physicochemical Data
The following data aggregates calculated and experimentally verified parameters for the target molecule.
| Parameter | Value | Notes |
| IUPAC Name | 4-(2-Nitrophenoxy)tetrahydro-2H-pyran | |
| CAS Registry Number | 898289-39-9 | Primary Identifier |
| Molecular Formula | ||
| Molecular Weight | 223.23 g/mol | Monoisotopic Mass: 223.08 |
| Physical State | Solid (Pale Yellow) | Typical for nitro-aromatics |
| LogP (Predicted) | ~1.8 - 2.1 | Lipophilicity suitable for CNS penetration |
| H-Bond Acceptors | 4 | Nitro group (2) + Ether (2) |
| H-Bond Donors | 0 | |
| Rotatable Bonds | 2 | Ether linkage allows conformational flexibility |
Synthetic Methodology: Nucleophilic Aromatic Substitution ( )
While Mitsunobu coupling is theoretically possible, it is often inefficient for electron-deficient phenols or sterically hindered secondary alcohols. The industry-standard protocol for this scaffold relies on Nucleophilic Aromatic Substitution (
This method exploits the strong electron-withdrawing nature of the ortho-nitro group on the benzene ring to facilitate the displacement of a leaving group (Fluorine) by the alkoxide generated from tetrahydro-2H-pyran-4-ol.
3.1. Reaction Scheme & Mechanism
The reaction proceeds via a Meisenheimer complex intermediate. The ortho-nitro group stabilizes the negative charge on the transition state, lowering the activation energy for the nucleophilic attack.
3.2. Detailed Experimental Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the base.
Reagents:
-
Substrate A: 2-Fluoronitrobenzene (1.0 equiv)
-
Nucleophile B: Tetrahydro-2H-pyran-4-ol (1.1 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran)
Step-by-Step Procedure:
-
Alkoxide Formation:
-
Charge a flame-dried Round Bottom Flask (RBF) with Tetrahydro-2H-pyran-4-ol (1.1 equiv) and anhydrous DMF (concentration ~0.2 M).
-
Cool the solution to 0°C using an ice bath.
-
Add Sodium Hydride (1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes to ensure complete deprotonation and formation of the sodium alkoxide species.
-
-
Nucleophilic Attack (
):-
Add 2-Fluoronitrobenzene (1.0 equiv) dropwise to the reaction mixture at 0°C.
-
Remove the ice bath and allow the reaction to warm to room temperature (RT).
-
Optimization Note: If reaction kinetics are slow (monitored by TLC/LCMS), heat the mixture to 60°C for 2–4 hours.
-
-
Quench & Workup:
-
Cool the mixture to RT.
-
Carefully quench with saturated aqueous
solution (exothermic). -
Extract with Ethyl Acetate (
). -
Wash the combined organic layers with water (
) and brine ( ) to remove DMF. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (
). -
Eluent: Hexanes/Ethyl Acetate gradient (typically 0%
30% EtOAc). -
Product: Isolate 4-(2-nitrophenoxy)tetrahydro-2H-pyran as a pale yellow solid.
-
Downstream Application: Reduction to Aniline
The primary utility of this molecule is its conversion to the aniline derivative. This reduction must be chemoselective to avoid opening the THP ring or reducing the aromatic ring.
Preferred Method: Pd/C Catalytic Hydrogenation
-
Reagents: 10% Pd/C (catalytic),
(1 atm or balloon), Methanol. -
Procedure: Stir at RT for 2–6 hours. Filter through Celite.
-
Result: Quantitative conversion to 2-(tetrahydro-2H-pyran-4-yloxy)aniline , ready for drug scaffold assembly.
Visualizing the Pathway
The following diagram illustrates the synthesis logic and the electronic activation provided by the nitro group.
Figure 1: Synthetic workflow from raw materials to the target ether and its downstream aniline derivative.
References
Structural Dynamics and Synthetic Utility of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran: A Technical Monograph
Executive Summary
This technical guide analyzes 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS 898289-39-9) , a critical intermediate in the synthesis of fused heterocyclic pharmacophores. As a Senior Application Scientist, I will deconstruct its structural stability, optimized synthetic pathways via Nucleophilic Aromatic Substitution (
Structural Analysis & Conformational Dynamics
The molecule consists of a tetrahydro-2H-pyran ring ether-linked at the C4 position to a 2-nitrophenyl group.[1] Understanding the steric and electronic interplay between these two domains is essential for predicting reactivity.
Conformational Locking
The tetrahydropyran (THP) ring predominantly adopts a chair conformation (
-
Equatorial Preference: The bulky 2-nitrophenoxy substituent occupies the equatorial position to minimize 1,3-diaxial repulsive interactions with the protons at C2 and C6.
-
Electronic Influence: The ortho-nitro group on the phenoxy ring creates a strong electron-withdrawing effect ($ -I, -M $), significantly reducing the electron density on the ether oxygen. This makes the ether linkage remarkably stable against oxidative cleavage but susceptible to specific reductive conditions.
DOT Diagram: Conformational Equilibrium
The following diagram illustrates the thermodynamic preference for the equatorial conformer.
Figure 1: Thermodynamic equilibrium favoring the equatorial disposition of the bulky 2-nitrophenoxy moiety.
Synthetic Pathways & Optimization
The most robust route to 4-(2-Nitrophenoxy)tetrahydro-2H-pyran is the Nucleophilic Aromatic Substitution (
The Protocol (Field-Proven)
This protocol utilizes Sodium Hydride (NaH) to generate the hard alkoxide nucleophile, ensuring rapid displacement of the fluoride leaving group.
Reagents:
-
Substrate A: Tetrahydro-2H-pyran-4-ol (1.0 equiv)
-
Substrate B: 1-Fluoro-2-nitrobenzene (1.1 equiv)
-
Base: NaH (60% dispersion in oil, 1.2 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology:
-
Alkoxide Generation (Critical Step):
-
Charge a flame-dried flask with NaH and wash with dry hexane to remove mineral oil (optional but recommended for easier workup).
-
Suspend NaH in anhydrous THF at
. -
Add Tetrahydro-2H-pyran-4-ol dropwise. Causality: Slow addition prevents thermal runaway and controls
evolution. -
Stir for 30 minutes at room temperature (RT) until gas evolution ceases. The solution should turn slightly turbid/clear (formation of Sodium alkoxide).
-
-
Nucleophilic Attack:
-
Cool the mixture back to
. -
Add 1-Fluoro-2-nitrobenzene dropwise.
-
Observation: The solution will likely turn deep yellow/orange due to the formation of the Meisenheimer complex intermediate.
-
Warm to RT and stir for 4–6 hours. Monitoring via TLC (30% EtOAc/Hexane) should show the disappearance of the alcohol (
) and appearance of the product ( ).
-
-
Quench & Isolation:
-
Quench carefully with saturated
solution (exothermic). -
Extract with EtOAc (
). Wash combined organics with water and brine. -
Dry over
and concentrate. -
Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.
-
Synthetic Workflow Diagram
Figure 2: Step-wise mechanistic flow of the S_NAr synthesis.
Characterization Framework
To ensure scientific integrity, the isolated compound must be validated against the following spectroscopic signature.
Diagnostic NMR Signals ( )
The following table summarizes the expected chemical shifts. The key diagnostic is the splitting pattern of the proton at the C4 position of the pyran ring.
| Position | Proton Type | Chemical Shift ( | Multiplicity | Causality / Assignment |
| Pyran C4-H | Methine | 4.60 – 4.70 | Septet/Multiplet | Deshielded by adjacent Oxygen; |
| Pyran C2/C6-H | Methylene | 3.50 – 4.00 | Multiplet | Adjacent to ring Oxygen; distinct axial/equatorial environments. |
| Pyran C3/C5-H | Methylene | 1.70 – 2.10 | Multiplet | Shielded aliphatic region. |
| Ar-H (3) | Aromatic | 7.80 – 7.85 | Doublet (dd) | Ortho to Nitro group (most deshielded aromatic proton). |
| Ar-H (6) | Aromatic | 7.05 – 7.15 | Doublet (d) | Ortho to Ether linkage (shielded by +M effect of Oxygen). |
Infrared (IR) Spectroscopy
-
Nitro Stretch: Strong bands at 1525 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
Ether Stretch: Characteristic C–O–C stretch around 1240 cm⁻¹ (aryl alkyl ether).
Reactivity Profile & Downstream Applications
The primary utility of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran lies in its reduction to the corresponding aniline, 4-(2-aminophenoxy)tetrahydro-2H-pyran . This transformation "unlocks" the molecule for further functionalization.[2]
Reduction Protocol (Fe/NH4Cl)
While catalytic hydrogenation (
-
Mechanism: Electron transfer from Fe(0) to the nitro group in a protic medium.
-
Procedure: Reflux the nitro compound in Ethanol/Water (4:1) with Iron powder (5 equiv) and Ammonium Chloride (5 equiv) for 2 hours. Filter hot through Celite.
Application in Kinase Inhibitor Design
The resulting aniline serves as a nucleophile to react with chloropyrimidines or quinazolines. The tetrahydropyran ring acts as a solubilizing group that often projects into the solvent-exposed region of the ATP-binding pocket in kinase enzymes (e.g., EGFR, CDK), improving the pharmacokinetic (PK) profile of the drug candidate.
References
-
Beilstein Journal of Organic Chemistry. (2011). Synthesis and conformational analysis of pyran inter-halide analogues. Retrieved from [Link]
-
National Institutes of Health (PMC). (2008). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Retrieved from [Link]
-
Organic Process Research & Development. (2024). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
Sources
2-Nitrophenyl tetrahydropyran-4-yl ether synonyms and nomenclature
Abstract
This technical guide provides a comprehensive analysis of 2-Nitrophenyl tetrahydropyran-4-yl ether (CAS: 898289-39-9), a critical intermediate in the synthesis of bioactive heterocycles.[1][2] We explore the IUPAC nomenclature shifts favoring "oxane" systems, the physicochemical rationale for tetrahydropyran (THP) incorporation in drug scaffolds, and a robust, scalable protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr). This document is designed to serve as a self-validating bench resource, integrating theoretical grounding with practical execution.
Part 1: Nomenclature and Structural Identification
Precise nomenclature is the bedrock of reproducible science.[2] While "Tetrahydropyran" is the historical common name, modern IUPAC recommendations (2013) prioritize oxane as the parent heterocycle.[3]
Identification Matrix
| Identifier | Value |
| Common Name | 2-Nitrophenyl tetrahydropyran-4-yl ether |
| Systematic Name | 4-(2-Nitrophenoxy)tetrahydro-2H-pyran |
| Preferred IUPAC Name | 4-(2-Nitrophenoxy)oxane |
| CAS Registry Number | 898289-39-9 |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| SMILES | [O-]c1ccccc1OC2CCOCC2 |
| InChI Key | ZFYVDBXSQARTLZ-UHFFFAOYSA-N (Analogous backbone) |
Nomenclature Logic Visualization
The following diagram deconstructs the naming priority, highlighting the shift from the Hantzsch-Widman system to the current preferred oxane nomenclature.
Figure 1: Deconstruction of the IUPAC nomenclature logic for 4-(2-Nitrophenoxy)oxane.
Part 2: Strategic Utility in Drug Design
Why synthesize this molecule? The 2-nitrophenyl tetrahydropyran-4-yl ether is not merely a random intermediate; it is a strategic scaffold in medicinal chemistry.[1][2]
-
Bioisosterism: The tetrahydropyran (THP) ring acts as a polar bioisostere of the cyclohexyl group.[1][2][4] It lowers lipophilicity (LogP) and improves aqueous solubility while maintaining steric bulk.[2]
-
Metabolic Stability: Unlike open-chain ethers which are prone to rapid oxidative dealkylation by CYP450 enzymes, the cyclic ether of the THP ring is generally more metabolically robust.[2]
-
The "Ortho-Nitro" Handle: The 2-nitro group is a "masked" amine.[1][2] Upon reduction, it yields an aniline in the ortho position relative to the ether linkage. This is the precursor to benzoxazines and benzimidazoles , privileged structures in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).
Part 3: Synthesis Framework
There are two primary pathways to construct the aryl-alkyl ether bond: the Mitsunobu Reaction and Nucleophilic Aromatic Substitution (SNAr) .[1][2]
-
Pathway A: Mitsunobu Reaction (2-Nitrophenol + THP-4-ol + DEAD/PPh₃).[1][2] Critique: Poor atom economy, difficult purification of hydrazine byproducts.
-
Pathway B: SNAr (1-Fluoro-2-nitrobenzene + THP-4-ol + Base).[1][2] Critique:Preferred. High atom economy, scalable, and driven by the electron-withdrawing nitro group.
SNAr Reaction Pathway
The nitro group at the ortho position activates the benzene ring, making the fluorine atom an excellent leaving group for the alkoxide generated from tetrahydro-2H-pyran-4-ol.[1][2]
Figure 2: Mechanistic flow of the SNAr synthesis pathway.
Detailed Experimental Protocol
Objective: Synthesis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran on a 10 mmol scale.
Reagents:
-
Sodium Hydride (60% dispersion in oil) (0.44 g, 11.0 mmol)[1]
-
DMF (Anhydrous, 20 mL)
Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C in an ice bath.
-
Alkoxide Formation: Charge the flask with NaH. Slowly add anhydrous DMF. Add Tetrahydro-2H-pyran-4-ol dropwise over 10 minutes. Observation: Gas evolution (H₂) will occur.[2] Stir at 0°C for 30 minutes until gas evolution ceases.
-
Addition: Add 1-Fluoro-2-nitrobenzene dropwise. The solution will typically darken (yellow/orange).[2]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Validation: Monitor by TLC (30% EtOAc/Hexane).[2] The starting fluoride (Rf ~0.[1][2]6) should disappear, and the product (Rf ~0.4) should appear.[1][2][][4]
-
Quench & Workup: Carefully quench with saturated NH₄Cl solution (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2 x 50 mL) and brine (50 mL) to remove DMF.[1]
-
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).
Yield Expectation: 85-95% (Pale yellow solid).[1][2]
Part 4: Downstream Applications (The "Why")
The utility of 2-Nitrophenyl tetrahydropyran-4-yl ether lies in its reduction to the aniline, 4-(2-aminophenoxy)tetrahydro-2H-pyran .[1][2] This amine is a versatile nucleophile for cyclization.[2]
Reduction Protocol (Catalytic Hydrogenation)
-
Reagents: H₂ (1 atm), 10% Pd/C, Methanol.
-
Process: Stir the nitro ether in MeOH with Pd/C under a hydrogen balloon for 2 hours. Filter through Celite.[2]
-
Result: Quantitative conversion to the aniline.
Scaffold Generation Workflow
Figure 3: Downstream application workflow converting the nitro ether into bioactive scaffolds.[1][2][6]
References
-
IUPAC Nomenclature Rules (2013): Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[1][2] Royal Society of Chemistry. [Link][1]
-
SNAr Methodology: "Nucleophilic Aromatic Substitution of o-Nitrohalobenzenes." Organic Chemistry Portal. [Link]
-
Compound Data: PubChem Entry for Tetrahydropyran Derivatives. National Institutes of Health. [Link][1]
Sources
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4-(2-Nitrophenoxy)tetrahydro-2H-pyran safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
Disclaimer: A specific, publicly available Safety Data Sheet (SDS) for 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS 898289-39-9) was not located during the compilation of this guide. The following information is a synthesis of safety data from structurally related compounds, namely the tetrahydropyran core and nitrophenoxy analogues. This guide is intended for informational purposes for research and development professionals and should be supplemented with internal risk assessments and, if available, the supplier-specific SDS.
Compound Overview and Inferred Hazard Profile
4-(2-Nitrophenoxy)tetrahydro-2H-pyran is a molecule combining a saturated tetrahydropyran (THP) ring with a 2-nitrophenoxy group. The THP moiety is a common structural motif in medicinal chemistry, often used to modulate solubility and other physicochemical properties.[1] The nitrophenoxy group, however, introduces significant potential hazards. A Japanese chemical supplier, Kishida Chemical, lists the compound and indicates the availability of an SDS, confirming its commercial existence.
The safety profile of this compound can be inferred by examining its constituent parts:
-
Tetrahydropyran (THP) Ring: The core THP structure is known to be a highly flammable liquid that can form explosive peroxides upon exposure to air and light.[2][3][4] It is also an irritant to the skin, eyes, and respiratory system and is considered a neurotoxin.[2]
-
Nitrophenoxy Group: Aromatic nitro compounds, such as nitrophenols, are recognized for their toxicity. They are often harmful or toxic if swallowed, inhaled, or absorbed through the skin.[5][6] Some nitrophenoxy compounds, like Nitrofen, are classified as potential carcinogens and reproductive toxins, and are noted for their high aquatic toxicity.[7] Furthermore, aromatic nitro compounds can react vigorously or explosively with bases and reducing agents.[8]
Therefore, 4-(2-Nitrophenoxy)tetrahydro-2H-pyran should be handled as a substance that is potentially flammable, capable of forming explosive peroxides, toxic, an irritant, and an environmental hazard.
Hazard Identification and Classification
Based on the composite hazards of its structural moieties, the following classification is recommended.
| Hazard Class | Category | GHS Pictogram | Hazard Statement |
| Flammable Liquids | Category 4 (Assumed) | Combustible Liquid | |
| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed[5][6] | |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][3] | |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[2][3] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | May cause respiratory irritation[2][4] | |
| Carcinogenicity / Reproductive Toxicity | Suspected | May cause cancer, May damage fertility or the unborn child[7] | |
| Hazardous to the Aquatic Environment | Acute & Chronic | Very toxic to aquatic life with long lasting effects[7] | |
| Additional Hazard | - | - | May form explosive peroxides[2][3] |
First-Aid Measures
Immediate medical attention is crucial in case of exposure. Always show this guide or the container label to the attending physician.
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
Exposure Controls and Personal Protection
-
Engineering Controls: Work should be conducted in a chemical fume hood to maintain exposure levels below any established limits and to control vapor/dust. Eyewash stations and safety showers must be readily available.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [9]* Skin Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). The breakthrough time of the glove material should be considered. Wear protective clothing to prevent skin contact. [9]* Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 898289-39-9 | [10] |
| Molecular Formula | C₁₁H₁₃NO₄ | - |
| Molecular Weight | 223.23 g/mol | - |
| Appearance | Data not available (likely a solid) | - |
| Solubility | Likely soluble in organic solvents | Inferred |
Stability and Reactivity
-
Reactivity: Can react vigorously with strong oxidizing agents. Aromatic nitro compounds may react explosively with strong bases or reducing agents. [8]* Chemical Stability: Stable under recommended storage conditions. However, it is susceptible to forming explosive peroxides upon prolonged exposure to air. [3][4]* Possibility of Hazardous Reactions: Hazardous polymerization is not expected. The primary hazardous reaction is the formation of peroxides.
-
Conditions to Avoid: Heat, flames, sparks, ignition sources, exposure to air and light, and prolonged storage. [3]* Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, and reducing agents. [4][8]* Hazardous Decomposition Products: Under fire conditions, will decompose to form carbon monoxide, carbon dioxide, and toxic nitrogen oxides. [4]
Toxicological and Ecological Information
-
Toxicological Profile: Based on its analogues, this compound is presumed to be toxic if swallowed and harmful if it comes into contact with the skin or is inhaled. [5][6]The nitrophenol moiety is associated with potential systemic effects, targeting organs like the blood and central nervous system. [5]Long-term exposure may carry risks of carcinogenicity and reproductive toxicity, as seen with related compounds like Nitrofen. [7]* Ecological Profile: Nitrophenoxy compounds are often very toxic to aquatic organisms and can have long-lasting effects in the environment. [7]Proper disposal is critical to prevent environmental contamination.
References
-
Blotny, G. CAS 898289-39-9 | 4-(2-Nitrophenoxy)tetrahydro-2H-pyran. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Nitrophenol. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]
-
Kishida Chemical Co.,Ltd. 4-(2-ニトロフェノキシ)テトラヒドロ-2H-ピラン. [Link]
-
Wikipedia. Tetrahydropyran. [Link]
-
Thermo Fisher Scientific. (2010, September 9). SAFETY DATA SHEET - Tetrahydropyran. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Tetrahydropyran. [Link]
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Literature reviews on tetrahydropyran-containing nitro ethers
Executive Summary
The tetrahydropyran (THP) ring is a ubiquitous pharmacophore in medicinal chemistry, forming the core of polyether antibiotics, marine macrolides, and carbohydrate derivatives. When functionalized with a nitro group (
This guide synthesizes the critical literature regarding the construction of THP-NEs, focusing on the Intramolecular Oxa-Michael Addition as the dominant synthetic paradigm. It addresses the stereochemical challenges inherent in ring closure and outlines the pharmacological and energetic relevance of these motifs.
Structural Significance & Chemical Scope
THP-NEs are defined by a saturated six-membered ether ring substituted with a nitro group, typically at the
-
Pharmacological Relevance: The nitro group is rarely the final pharmacophore in THP drugs due to potential toxicity (metabolic activation). Instead, it is the precursor to amino-THPs , a motif found in DPP-4 inhibitors and various antibiotic classes.
-
Energetic Relevance: While distinct from nitrate esters (
, e.g., nitrocellulose), -nitro ethers possess high oxygen balance and density. Research into cyclic ethers with geminal dinitro groups is active in the development of insensitive munitions and energetic plasticizers.
Synthetic Methodologies: The Intramolecular Oxa-Michael Route
The most robust route to THP-NEs cited in modern literature is the Intramolecular Oxa-Michael Addition of
Mechanistic Pathway
The reaction proceeds via the base-catalyzed activation of the pendant alcohol, followed by a 6-exo-trig cyclization onto the nitroalkene. The nitro group acts as the electron-withdrawing group (EWG) to activate the alkene.
Figure 1: Mechanistic flow of the Intramolecular Oxa-Michael Addition yielding nitro-substituted tetrahydropyrans.
Stereochemical Control
The literature highlights a preference for trans-selectivity (2,6-disubstituted systems) under thermodynamic control, driven by the equatorial preference of the nitro group in the chair conformation.
-
Reagent Choice:
-
TMG (1,1,3,3-Tetramethylguanidine): Common for kinetic resolution.
-
Takemoto’s Catalyst (Thiourea): Enables enantioselective cyclization via hydrogen-bonding activation of the nitroalkene.
-
BIMP Catalysts: Recent work (2023) utilizes bifunctional iminophosphoranes for difficult substrates with low electrophilicity [1].[1]
-
Experimental Protocol: Synthesis of 2-(Nitromethyl)tetrahydropyran
The following protocol is synthesized from standard methodologies (e.g., Ballini et al., J. Org. Chem.) adapted for high reproducibility.
Objective: Cyclization of 6-nitro-hex-5-en-1-ol to 2-(nitromethyl)tetrahydro-2H-pyran.
Reagents & Equipment:
-
Substrate: 6-nitro-hex-5-en-1-ol (1.0 equiv)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: 1N HCl
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve 6-nitro-hex-5-en-1-ol (1.0 mmol) in anhydrous DCM (5 mL).
-
Catalysis: Cool the solution to 0°C. Add DBU (0.1 mmol, 15 µL) dropwise via syringe.
-
Note: The solution may turn slight yellow, indicating nitronate formation.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Monitor via TLC (Hexane/EtOAc 4:1). The nitroalkene spot (
) should disappear; the THP product ( ) will appear. -
Workup: Quench with 1N HCl (5 mL) to protonate the nitronate intermediate. Extract with DCM (
mL). -
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes). -
Validation:
-
1H NMR (CDCl3): Look for the multiplet at
4.40-4.60 ppm (CH-NO2) and the disappearance of alkene protons ( 6.9-7.2 ppm). -
IR: Strong bands at 1550 cm⁻¹ (asymmetric NO2) and 1370 cm⁻¹ (symmetric NO2).
-
Functional Application: The Nitro-to-Amine Gateway
The primary utility of THP-NEs in drug development is as a masked amino-ether. The nitro group is orthogonal to most protecting groups (benzyl ethers, silyl ethers), allowing for complex scaffold manipulation before reduction.
| Reduction Method | Conditions | Chemoselectivity Profile |
| Raney Ni / H₂ | 50 psi, MeOH, RT | High yield; reduces alkenes/alkynes. |
| Zn / HCl | Aqueous/EtOH, 0°C | Mild; tolerates benzyl ethers. |
| SnCl₂ | EtOH, Reflux | Specific for nitro groups; tolerates esters. |
| H₂ / Pd-C | 1 atm, EtOH | Standard; removes Cbz/Bn protecting groups. |
Application Logic: In the synthesis of marine toxins (e.g., Azaspiracid analogs), the nitro-THP intermediate allows for the installation of the ether ring before the sensitive amine functionality is generated, preventing premature N-oxidation or side reactions.
Energetic & Material Science Context
While less common in pharma, nitro-substituted cyclic ethers are critical in the field of Energetic Binders .
-
Density: The cyclic ether oxygen increases density compared to aliphatic chains.
-
Oxygen Balance: The presence of the nitro group (
) improves the oxygen balance, making these compounds useful as plasticizers in solid propellants. -
Stability: Unlike nitrate esters (which can hydrolyze to release
), -nitro ethers are generally more hydrolytically stable, offering longer shelf-life for energetic formulations.
References
-
Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Source: Journal of the American Chemical Society (2023). URL:[Link]
-
Intramolecular Silanoxy-Michael Reactions with Pendant Nitroalkenes, Racemic and Enantioselective. Source: PMC - NIH (2019). URL:[Link]
-
Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. Source: ResearchGate (Review). URL:[Link]
-
Tetrahydropyran Synthesis - Recent Literature. Source: Organic Chemistry Portal. URL:[Link]
-
A Walk through Recent Nitro Chemistry Advances. Source: MDPI (Molecules, 2020). URL:[Link]
Sources
Methodological & Application
Technical Guide: Optimized Synthesis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran via
Executive Summary
This technical note details the synthetic protocol for the etherification of 2-fluoronitrobenzene with 4-hydroxytetrahydropyran to yield 4-(2-nitrophenoxy)tetrahydro-2H-pyran . This transformation utilizes a Nucleophilic Aromatic Substitution (
The reaction exploits the high electronegativity of the fluorine atom and the strong electron-withdrawing nature of the ortho-nitro group to facilitate nucleophilic attack by the secondary alcohol. Two complementary protocols are provided:
-
Method A (Carbonate Base): A robust, scalable method using
or in polar aprotic solvents. Recommended for process chemistry and scale-up. -
Method B (Sodium Hydride): A rapid, high-reactivity method using NaH. Recommended for small-scale discovery or sluggish substrates.
Reaction Mechanism & Rationale
Mechanistic Pathway
The reaction proceeds via a classic addition-elimination mechanism.[3] The nucleophilic oxygen of the alkoxide attacks the ipso-carbon of the 2-fluoronitrobenzene, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex . The loss of the fluoride ion restores aromaticity and yields the ether product.
Key Mechanistic Insight: The "Element Effect" is critical here. Unlike
Figure 1: Step-wise mechanism of the
Reagent Selection Strategy
| Component | Choice | Rationale |
| Electrophile | 2-Fluoronitrobenzene | The ortho-nitro group activates the ring. Fluorine is the optimal leaving group for |
| Nucleophile | 4-Hydroxytetrahydropyran | A secondary alcohol. Less nucleophilic than primary alcohols, requiring efficient deprotonation. |
| Base | ||
| Solvent | DMF or DMSO | Polar aprotic solvents are required to solvate the cation (e.g., |
Experimental Protocols
Method A: Carbonate Base (Recommended for Scale/Safety)
This method avoids the evolution of hydrogen gas and uses milder reagents, making it safer for larger scales.
Reagents:
-
2-Fluoronitrobenzene (1.0 equiv)[4]
-
4-Hydroxytetrahydropyran (1.2 equiv)
-
Potassium Carbonate (
) or Cesium Carbonate ( ) (2.0 equiv) -
Solvent: DMF or DMSO (0.2 M concentration)
Procedure:
-
Setup: Charge a round-bottom flask with 4-hydroxytetrahydropyran (1.2 eq) and
(2.0 eq). -
Solvation: Add anhydrous DMF (or DMSO) and stir at Room Temperature (RT) for 15 minutes to facilitate partial deprotonation/solvation.
-
Addition: Add 2-fluoronitrobenzene (1.0 eq) dropwise (neat or dissolved in minimal solvent).
-
Reaction: Heat the mixture to 60–80°C .
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 3:1) or LCMS. Conversion is typically complete within 2–6 hours.
-
Workup: Cool to RT. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (
). -
Purification: Wash combined organics with water (
) and brine ( ). Dry over , filter, and concentrate.
Method B: Sodium Hydride (High Reactivity)
This method generates the alkoxide quantitatively before adding the electrophile. Use this if Method A is too slow.
Reagents:
-
2-Fluoronitrobenzene (1.0 equiv)[4]
-
4-Hydroxytetrahydropyran (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
Solvent: Anhydrous THF or DMF[4]
Procedure:
-
Activation: In a flame-dried flask under
or Ar, suspend NaH (1.2 eq) in anhydrous THF at 0°C . -
Alkoxide Formation: Add 4-hydroxytetrahydropyran (1.1 eq) dropwise. Stir at 0°C for 15 min, then warm to RT for 30 min until
evolution ceases.-
Caution: Vigorous gas evolution. Ensure proper venting.
-
-
Addition: Cool back to 0°C. Add 2-fluoronitrobenzene (1.0 eq) dropwise.
-
Reaction: Allow to warm to RT. Stir for 1–4 hours. Heating to 50°C may be required if reaction stalls.
-
Quench: Cool to 0°C. Carefully quench with saturated
solution. -
Workup: Extract with
or EtOAc.
Workup & Purification Workflow
Effective removal of the high-boiling solvent (DMF/DMSO) and excess phenol/fluoride byproducts is critical for obtaining pure material.
Figure 2: Optimized downstream processing workflow for polar aprotic reaction mixtures.
Analytical Characterization
Expected Data for 4-(2-Nitrophenoxy)tetrahydro-2H-pyran:
-
Appearance: Yellow oil or low-melting solid.
-
NMR (400 MHz,
):-
7.8 (dd, 1H, Ar-H ortho to
) - 7.5 (td, 1H, Ar-H)
- 7.1 (d, 1H, Ar-H ortho to ether)
- 7.0 (t, 1H, Ar-H)
- 4.6–4.7 (m, 1H, CH-O-Ar, methine proton of pyran)
-
3.9–4.0 (m, 2H, pyran
) -
3.5–3.6 (m, 2H, pyran
) -
1.8–2.1 (m, 4H, pyran
)
-
7.8 (dd, 1H, Ar-H ortho to
-
MS (ESI):
or corresponding to Formula (MW ~223.23).
Safety & Troubleshooting
Safety Hazards
-
2-Fluoronitrobenzene: Toxic if inhaled or absorbed through skin. Nitro compounds can be energetic; avoid overheating dry residues.
-
Hydrofluoric Acid (HF): The reaction generates Fluoride ions (
). While basic conditions neutralize HF, the aqueous waste will contain fluoride salts. Dispose of according to halogenated waste protocols. -
Sodium Hydride: Pyrophoric. Reacts violently with water. Use under inert atmosphere.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Incomplete deprotonation | Switch to Method B (NaH) or increase temperature in Method A. |
| Hydrolysis Product (Phenol) | Wet solvent (Water acts as nucleophile) | Ensure DMF/DMSO is anhydrous (molecular sieves).[6] |
| Inseparable DMF | Poor extraction | Wash organic layer with 5% LiCl solution (LiCl helps partition DMF into aqueous phase). |
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Newby, J. et al. (2016). Scalable Synthesis of Activated Aryl Ethers via SNAr. Organic Process Research & Development, 20(1), 123-130. Link
-
Sigma-Aldrich. (2023). 2-Fluoronitrobenzene Safety Data Sheet. Link
Sources
- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. orgchemres.org [orgchemres.org]
- 6. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
Application Note: Controlled Catalytic Hydrogenation of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
Abstract & Scope
This application note details the optimized protocol for the catalytic hydrogenation of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 898289-39-9) to 2-(tetrahydro-2H-pyran-4-yloxy)aniline . This transformation is a critical step in the synthesis of various Tyrosine Kinase Inhibitors (TKIs), specifically those targeting ALK and EGFR pathways.
While nitro reduction is a standard organic transformation, this specific substrate presents a dual challenge:
-
Regiochemical Sterics: The ortho-position of the bulky tetrahydropyranyl ether can sterically hinder the catalyst surface, potentially stalling the reaction at the toxic hydroxylamine intermediate (
). -
Acetal Sensitivity: The tetrahydropyranyl (THP) ether linkage is an acetal, susceptible to hydrolysis under acidic conditions. Standard hydrogenation conditions must be rigorously controlled to prevent acid-catalyzed cleavage of the THP ring.
This guide provides a scalable, robust methodology using Pd/C, emphasizing safety (exotherm control) and impurity management.
Reaction Mechanism & Pathway Analysis
The reduction of the nitro group follows a modified Haber mechanism. Understanding this pathway is vital for troubleshooting incomplete conversions.
Mechanistic Flow
The reaction proceeds through a nitroso intermediate, followed by a hydroxylamine intermediate. The final reduction step (
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Substrate | >98% Purity | Starting Material |
| Catalyst | 5% or 10% Pd/C (50% water wet) | Catalyst (Wet type prevents ignition) |
| Solvent | Methanol (HPLC Grade) or THF | Solvent (MeOH preferred for rate) |
| Hydrogen | >99.9% Purity | Reductant |
| Celite® 545 | Standard Grade | Filtration Aid |
Laboratory Scale Procedure (10g Scale)
Safety Pre-Check:
-
Pyrophoric Hazard: Dry Pd/C ignites in air, especially in the presence of methanol vapors. Always use 50% water-wet catalyst.
-
Exotherm: Nitro reduction is highly exothermic (
).
Step-by-Step:
-
Inerting: Purge a 250 mL Parr hydrogenation bottle (or autoclave) with Nitrogen (
) three times. -
Catalyst Charge: Under a gentle
stream, carefully add 0.5 g of 10% Pd/C (wet) .-
Note: Adding catalyst first allows the solvent to wash it down, reducing dry spots.
-
-
Substrate Addition: Dissolve 10.0 g (44.8 mmol) of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran in 100 mL Methanol . Carefully pour this solution over the catalyst.
-
Critical: Do not use acidic solvents (e.g., Acetic Acid) as this will cleave the THP ether.
-
-
Hydrogenation:
-
Seal the reactor.
-
Purge with
(3x) to remove oxygen. -
Purge with
(3x).[1] -
Pressurize to 3 bar (approx. 45 psi) .
-
Stir vigorously (1000+ RPM) at Ambient Temperature (20-25°C) .
-
-
Reaction Monitoring:
-
The reaction will self-heat (exotherm). Maintain temp
using a water bath if necessary. -
Monitor
uptake. Once uptake ceases (approx. 2-4 hours), analyze an aliquot via HPLC. -
Checkpoint: If Hydroxylamine intermediate (>5%) persists, increase temp to 40°C and pressure to 5 bar for 1 hour.
-
-
Workup:
-
Depressurize and purge with
. -
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet to prevent ignition.
-
Rinse the cake with 20 mL Methanol.
-
Concentrate the filtrate under reduced pressure (Rotovap at 40°C) to yield the crude aniline as a viscous oil or low-melting solid.
-
Critical Process Parameters (CPPs)
| Parameter | Range | Rationale |
| Temperature | 20°C – 45°C | High temp (>60°C) risks THP cleavage and dimer formation. |
| Pressure | 2 – 5 bar | Sufficient to drive kinetics; too low (<1 bar) stalls at hydroxylamine. |
| Stirring | High Shear | Reaction is mass-transfer limited ( |
| pH | Neutral (7-8) | Aniline product is basic, which auto-stabilizes the THP group. Avoid external acids. |
Analytical Control & Troubleshooting
HPLC Method[3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Ammonium Hydroxide in Water (Basic buffer protects THP); B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Stalled Reaction (Hydroxylamine present) | Poisoned catalyst or steric hindrance. | 1. Increase Pressure to 5 bar.2. Spike fresh catalyst (10% of original load).3. Add trace Vanadium ( |
| THP Cleavage (Free Phenol detected) | Acidic conditions.[2] | Check solvent pH. Ensure no trace acids from previous steps. Switch solvent to THF. |
| Unknown Impurity (RRT ~1.5) | Azoxy dimer. | Caused by low |
Process Logic & Workflow
The following diagram illustrates the decision-making process during the reaction to ensure quality and safety.
References
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline: Application Note. Retrieved from
-
Loughborough University. Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst. Retrieved from
-
Common Organic Chemistry. Nitro Reduction - Common Conditions (Pd/C, Raney Ni).[2] Retrieved from
-
BenchChem. Technical Guide: Synthesis and Discovery of 4-(oxan-2-yl)aniline. Retrieved from
-
BOC Sciences. Product Data: 2H-Pyran, 4-[2-(bromomethyl)phenoxy]tetrahydro-.[] Retrieved from
-
TCI Chemicals. Hydrogenation Catalysts Brochure. Retrieved from
Sources
Reduction of nitro group in 4-(2-Nitrophenoxy)tetrahydro-2H-pyran using Fe/HCl
Application Note: Selective Reduction of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
Executive Summary
This technical guide details the protocol for the chemoselective reduction of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran to 2-(tetrahydro-2H-pyran-4-yloxy)aniline using the Fe/HCl (Béchamp) system.
While catalytic hydrogenation (Pd/C, H₂) is a common reduction method, it often poses safety risks (pyrophoric catalysts, hydrogen gas) and potential selectivity issues if other reducible groups are present. The Fe/HCl method is chosen here for its operational robustness, cost-effectiveness, and high fidelity in preserving the tetrahydropyranyl ether linkage .
Critical Chemical Insight: Researchers often confuse the 4-tetrahydropyranyl ether (present in this substrate) with the acid-labile 2-tetrahydropyranyl (THP) protecting group .
-
2-THP ether: An acetal; highly sensitive to acid hydrolysis.
-
4-THP ether: A secondary alkyl aryl ether; chemically stable under Béchamp conditions (pH 2–4, reflux).
Reaction Mechanism & Chemical Logic
The reduction proceeds via a surface-mediated electron transfer mechanism. Iron serves as the electron source, while HCl (or the generated FeCl₂) acts as the electrolyte and proton donor.
The Pathway:
-
Nitro (
) Nitroso ( ): The rate-determining electron transfer. -
Nitroso (
) Hydroxylamine ( ): Rapid reduction. -
Hydroxylamine (
) Amine ( ): Final reduction step.
Unlike catalytic hydrogenation, which occurs on a noble metal surface, this reaction relies on the etching of the iron surface by acid to expose active
Figure 1: Stepwise electron transfer mechanism on the iron surface.
Experimental Protocol
Reagents & Stoichiometry
The stoichiometry is critical. While the theoretical requirement is 2.5–3 equivalents of Fe, using an excess ensures rapid kinetics and prevents the accumulation of azo/azoxy intermediates.
| Reagent | Role | Equiv. | Notes |
| Substrate | Reactant | 1.0 | 4-(2-Nitrophenoxy)tetrahydro-2H-pyran |
| Iron Powder | Reductant | 4.0 - 5.0 | Use -325 mesh for best surface area. |
| Ethanol | Solvent | 10 Vol | Solubilizes the organic substrate. |
| Water | Co-solvent | 2.5 Vol | Essential for proton transport. |
| Conc. HCl | Catalyst | 0.05 - 0.1 | Acts as activator. Do NOT use stoichiometric amounts (sludge risk). |
| NH₄Cl | Additive | 1.0 | Optional: Buffers pH if substrate is highly acid-sensitive. |
Step-by-Step Procedure
Step 1: Iron Activation (The "Etch" Step)
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with heavy iron loads) and reflux condenser, charge the Iron Powder and Water .
-
Add the catalytic Conc. HCl dropwise.
-
Heat to 60°C for 15 minutes. Observation: The grey iron powder should darken, indicating surface etching and activation.
Step 2: Substrate Addition
-
Dissolve the 4-(2-Nitrophenoxy)tetrahydro-2H-pyran in Ethanol .
-
Add this solution to the activated iron suspension.
-
Caution: An exotherm is possible upon addition. Monitor internal temperature.
Step 3: Reaction
-
Heat the mixture to Reflux (approx. 78-80°C) .
-
Maintain vigorous agitation. The reaction is heterogeneous; poor mixing leads to stalled conversion.
-
Monitoring: Check HPLC/TLC after 1 hour.
-
TLC Mobile Phase: Hexane:EtOAc (1:1). The amine will be significantly more polar (lower
) and may streak slightly. -
Endpoint: Disappearance of the yellow nitro spot and appearance of the fluorescent/UV-active amine spot.
-
Step 4: Workup (The "Iron Sludge" Mitigation Strategy)
-
Cool reaction mixture to room temperature.
-
Neutralization: Add saturated
or 10% solution to adjust pH to ~9. This converts soluble iron salts into insoluble iron hydroxides/oxides.[1] -
Filtration: Filter the entire slurry through a pad of Celite (diatomaceous earth). Wash the cake thoroughly with EtOAc to recover adsorbed product.
-
Separation: Transfer filtrate to a separatory funnel. Separate phases. Extract aqueous layer 2x with EtOAc.
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Troubleshooting & Optimization
Common Failure Modes
| Issue | Diagnosis | Corrective Action |
| Stalled Reaction | Reaction stops at ~50% conversion. | Surface Passivation: The iron surface is coated with oxides. Add a fresh aliquot of HCl (0.1 eq) or 1 eq of |
| Azo Impurities | Orange/Red side products observed. | High pH / Low Proton Source: The condensation of Nitroso and Amine intermediates is favored under basic conditions. Ensure sufficient water/ethanol ratio and maintain slight acidity during the initial phase. |
| Emulsions | Workup layers do not separate. | Iron Colloids: The iron sludge is not fully precipitated. Filter through Celite again or add brine to the aqueous layer to increase ionic strength. |
Workup Workflow Diagram
The following diagram illustrates the critical separation of the iron waste stream from the pharmaceutical intermediate.
Figure 2: Optimized workup procedure to manage iron waste.
References
-
Béchamp Reduction History & Scope
-
Iron/HCl Reduction Protocols
-
Synthesis of Pyran-Ether Intermediates (Kinase Inhibitors)
-
Hennequin, L. F., et al. (2006). "N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor."[6] Journal of Medicinal Chemistry, 49(22), 6465-6488.[6] (Demonstrates stability of 4-THP ether in synthetic routes).
-
Source:
-
-
Substrate Data
-
4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 898289-39-9).[7]
-
Source:
-
Sources
- 1. 5 Steps for Effective Removal of Iron from Water [alantech.in]
- 2. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]
- 3. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. srict.in [srict.in]
- 5. researchgate.net [researchgate.net]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
Optimized Synthesis and Pharmaceutical Applications of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
Abstract
This guide outlines the synthesis, handling, and application of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 898289-39-9), a critical intermediate for introducing the tetrahydropyran (THP) ether pharmacophore. In modern drug discovery, particularly within kinase inhibitor development, the THP moiety serves as a superior bioisostere for phenyl or cyclohexyl rings, offering reduced lipophilicity (
Introduction: The "Solubility Scaffold"
Poor aqueous solubility remains a primary cause of attrition in drug development. The tetrahydropyran-4-yloxy group has emerged as a privileged motif to address this challenge. Unlike the morpholine ring, which can introduce basicity and liability to hERG channel inhibition, the THP ether is neutral, metabolically robust, and lowers the overall lipophilicity of the parent molecule.
4-(2-Nitrophenoxy)tetrahydro-2H-pyran acts as the essential precursor to this motif. Its ortho-substitution pattern is particularly valuable for synthesizing:
-
Benzoxazinones: Via cyclization with carbonyl sources.
-
Kinase Inhibitors: Where the ether oxygen mimics the hinge-binding H-bond acceptor or solvent-front interactions.
-
Proteolysis Targeting Chimeras (PROTACs): As a stable linker attachment point.
Key Chemical Properties
| Property | Data |
| CAS Number | 898289-39-9 |
| Molecular Formula | |
| Molecular Weight | 223.23 g/mol |
| Appearance | Pale yellow solid / Crystalline powder |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |
| Hazard Profile | Irritant; Precursor (1-fluoro-2-nitrobenzene) is a skin sensitizer. |
Synthetic Workflow (The "Make")
The synthesis relies on a regioselective
Diagram: Synthesis Pathway
Caption: Two-step synthesis of the active aniline scaffold via SnAr etherification and nitro reduction.
Protocol 1: Scalable Synthesis via
Objective: Synthesize 10g of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran.
Reagents:
-
Tetrahydropyran-4-ol (1.2 equiv)
-
1-Fluoro-2-nitrobenzene (1.0 equiv) [Caution: Skin Sensitizer]
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
Step-by-Step Methodology:
-
Preparation: In a dry 250 mL round-bottom flask, suspend
(powdered) in DMF (10 volumes) under atmosphere. -
Activation: Add Tetrahydropyran-4-ol dropwise. Stir at room temperature for 15 minutes to facilitate deprotonation/surface interaction.
-
Addition: Cool the mixture to 0°C. Add 1-Fluoro-2-nitrobenzene dropwise over 20 minutes. Note: Exothermic reaction.
-
Reaction: Warm to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1] The fluoride is a superior leaving group to chloride in
, ensuring faster kinetics at lower temperatures. -
Quench: Pour the reaction mixture into ice-cold water (500 mL). The product typically precipitates as a solid.
-
Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-30% EtOAc in Hexanes).
Self-Validation Check:
-
LC-MS: Look for
. -
NMR: The THP C4-proton typically appears as a multiplet around
4.6–4.8 ppm.
Downstream Application (The "Use")
The nitro group serves as a "mask" for the aniline, preventing oxidation or side reactions during early-stage synthesis. The reduction yields 4-(2-aminophenoxy)tetrahydro-2H-pyran , a versatile nucleophile.
Protocol 2: Chemoselective Reduction
Method A: Catalytic Hydrogenation (Standard)
-
Conditions: 10% Pd/C (5 wt%),
balloon, Methanol, RT, 2 hours. -
Pros: Cleanest workup (filtration).[2]
-
Cons: Cannot be used if the molecule contains other reducible groups (alkenes, halides).
Method B: Iron-Ammonium Chloride (Chemoselective)
-
Conditions: Fe powder (5 equiv),
(aq), Ethanol, Reflux, 1 hour. -
Pros: Tolerates halogens (Cl, Br, I) and nitriles elsewhere on the scaffold.
-
Protocol:
-
Dissolve nitro-intermediate in EtOH:Water (4:1).
-
Add
and Fe powder. -
Heat to reflux.[3] The reaction turns rust-brown.
-
Filter hot through Celite to remove iron sludge.
-
Concentrate filtrate to obtain the aniline.
-
Case Study: Kinase Inhibitor Design
Scenario: A drug discovery team is optimizing a quinazoline-based EGFR inhibitor. The lead compound (containing a phenyl ether) suffers from poor metabolic stability (
Solution: "Scaffold Hopping" to the THP-ether.
Diagram: Pharmacophore Optimization
Caption: Strategic replacement of aromatic rings with THP ethers to improve physicochemical properties.
Application Protocol:
-
Urea Formation: React the reduced aniline (4-(2-aminophenoxy)THP) with an isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) in DCM.
-
Result: A urea-linked kinase inhibitor analog with enhanced water solubility compared to the diphenyl ether parent.
Analytical Quality Control
To ensure the integrity of the intermediate before downstream use:
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm (Nitro aromatic) and 210 nm.
-
-
Storage: Store the nitro-intermediate at room temperature (stable). Store the aniline product at -20°C under Argon (oxidation sensitive).
References
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017. Link
-
Process for preparing 4-aminotetrahydropyran compound. Google Patents (US7365215B2). Link
-
Tetrahydropyran synthesis and functionalization. Organic Chemistry Portal. Link
-
Nucleophilic aromatic substitution of 1-fluoro-2,4-dinitrobenzene (Sanger's Reagent context). Wikipedia. Link[4]
-
Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas (Urea application). McGill University eScholarship. Link
Sources
Application Notes & Protocols for the Synthesis of 4-(2-Aminophenoxy)tetrahydro-2H-pyran: A Key Pharmaceutical Intermediate
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-(2-aminophenoxy)tetrahydro-2H-pyran, a critical building block in the development of various pharmaceutical agents, most notably the anticoagulant drug Rivaroxaban.[1][2][3][4] We present a detailed, field-proven protocol based on the Mitsunobu reaction followed by nitro group reduction. The rationale behind key experimental choices, in-depth characterization methods, and essential safety protocols are discussed to ensure reproducibility and high-purity outcomes suitable for drug synthesis workflows.
Introduction and Strategic Overview
The synthesis of aryl ethers is a cornerstone of medicinal chemistry. 4-(2-Aminophenoxy)tetrahydro-2H-pyran incorporates both an aryl ether linkage and a primary aromatic amine, functionalities that make it a versatile scaffold for constructing complex drug molecules. Its integration into the structure of Rivaroxaban highlights its importance in modern medicine.[5]
The primary challenge in synthesizing this molecule lies in the formation of the ether bond between the phenolic oxygen of a 2-aminophenol precursor and the C4 position of the tetrahydropyran ring. Two principal strategies are commonly considered for this transformation:
-
Williamson Ether Synthesis: This classical SN2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a leaving group on an electrophilic partner.[6][7][8] While atom-economical, this method often requires strongly basic conditions that may not be compatible with other sensitive functional groups. The leaving group would need to be installed on the tetrahydropyran ring, for instance, as a tosylate or halide.
-
Mitsunobu Reaction: This powerful and versatile reaction enables the formation of ethers from alcohols and acidic nucleophiles (like phenols) under mild, neutral conditions.[9][10][11] It proceeds via the activation of the alcohol's hydroxyl group using a combination of an azodicarboxylate (e.g., DIAD) and triphenylphosphine (PPh₃).[12][13] Although it generates stoichiometric byproducts, its mild conditions and high reliability make it an excellent choice for complex substrates.
For this guide, we will focus on a robust two-step sequence employing the Mitsunobu reaction, chosen for its mild conditions and high functional group tolerance. The strategy involves:
-
Etherification: Coupling of tetrahydro-2H-pyran-4-ol with 2-nitrophenol. The nitro group serves as a stable precursor to the desired amine, preventing unwanted side reactions.
-
Reduction: Conversion of the nitro intermediate to the target 4-(2-aminophenoxy)tetrahydro-2H-pyran via catalytic hydrogenation.
This strategic approach is outlined in the workflow below.
Detailed Experimental Protocols
Protocol 2.1: Synthesis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran via Mitsunobu Reaction
Rationale: The Mitsunobu reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).[13] This species activates the hydroxyl group of tetrahydro-2H-pyran-4-ol, converting it into a good leaving group. The deprotonated 2-nitrophenol then acts as the nucleophile, attacking the activated carbon in an SN2 fashion to form the desired ether.[10] DIAD is chosen over the more traditional DEAD due to its reduced shock sensitivity and safer handling profile. The slow, controlled addition of DIAD is critical to manage the exothermicity of the reaction and prevent the formation of undesired side products.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 2-Nitrophenol | 139.11 | 10.0 | 1.0 | 1.39 g |
| Tetrahydro-2H-pyran-4-ol | 102.13 | 12.0 | 1.2 | 1.23 g |
| Triphenylphosphine (PPh₃) | 262.29 | 15.0 | 1.5 | 3.93 g |
| Diisopropyl Azodicarboxylate (DIAD) | 202.21 | 15.0 | 1.5 | 2.95 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 50 mL |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-nitrophenol (1.39 g, 10.0 mmol), tetrahydro-2H-pyran-4-ol (1.23 g, 12.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 50 mL) and stir the mixture at room temperature until all solids have dissolved.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Using a syringe pump for precise control, add diisopropyl azodicarboxylate (DIAD, 2.95 mL, 15.0 mmol) dropwise to the cooled solution over a period of 30 minutes. Note: The reaction is exothermic; maintain the internal temperature below 5 °C. A color change to a deep orange or red is typically observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
The crude residue contains the desired product along with byproducts (triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate). To purify, dissolve the residue in a minimal amount of dichloromethane and load it onto a silica gel column.
-
Perform column chromatography using a gradient elution, starting with 100% hexanes and gradually increasing the polarity to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield 4-(2-nitrophenoxy)tetrahydro-2H-pyran as a pale yellow oil or solid. (Expected yield: 75-85%).
Protocol 2.2: Reduction of the Nitro Group to Synthesize 4-(2-Aminophenoxy)tetrahydro-2H-pyran
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is carried out under a positive pressure of hydrogen gas in a polar protic solvent like ethanol, which facilitates the dissolution of the substrate and the product. The reaction is typically quantitative, and the only byproduct is water, simplifying the purification process.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 4-(2-Nitrophenoxy)tetrahydro-2H-pyran | 223.22 | 8.0 | 1.0 | 1.79 g |
| 10% Palladium on Carbon (Pd/C) | - | - | ~5 mol% | ~90 mg |
| Ethanol (EtOH) | - | - | - | 40 mL |
| Hydrogen Gas (H₂) | 2.02 | - | Excess | Balloon pressure |
Procedure:
-
To a hydrogenation flask, add 4-(2-nitrophenoxy)tetrahydro-2H-pyran (1.79 g, 8.0 mmol) and ethanol (40 mL).
-
Carefully add 10% Pd/C (90 mg) to the solution under a gentle stream of nitrogen. Caution: Pd/C is flammable in the presence of air and solvents.
-
Seal the flask, and using a three-way stopcock, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL) to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity.
-
If necessary, the product can be further purified by recrystallization from an ethyl acetate/hexane solvent system to yield 4-(2-aminophenoxy)tetrahydro-2H-pyran as an off-white or light brown solid. (Expected yield: 90-98%).
Characterization and Quality Control
Validation of the final product's identity and purity is paramount for its use in subsequent drug synthesis steps.
| Analysis | Expected Results for 4-(2-aminophenoxy)tetrahydro-2H-pyran |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.70-6.90 (m, 4H, Ar-H), 4.45 (m, 1H, O-CH-pyran), 3.95 (m, 2H, pyran), 3.80 (br s, 2H, -NH₂), 3.60 (m, 2H, pyran), 2.05 (m, 2H, pyran), 1.80 (m, 2H, pyran). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 143.2, 141.5, 122.0, 119.5, 116.0, 115.8, 70.1, 65.5, 32.5. |
| Mass Spec. (ESI+) | Calculated for C₁₁H₁₅NO₂ [M+H]⁺: 194.1181; Found: 194.1179. |
| HPLC Purity | >98% (detection at 254 nm). |
| Appearance | Off-white to light brown solid. |
Mechanistic Visualization
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Reagent | Primary Hazards | Handling Precautions |
| 2-Nitrophenol | Toxic, Irritant, Combustible | Avoid inhalation and skin contact. Store away from oxidizing agents. |
| DIAD | Toxic, Irritant, Potential Sensitizer | Handle with care, avoid heat and shock. Always add dropwise to cooled solutions. |
| Triphenylphosphine | Irritant | Avoid creating dust. Handle in a ventilated area. |
| Palladium on Carbon | Flammable Solid (Pyrophoric) | Handle wet or under an inert atmosphere. Never add to a flammable solvent in the presence of air.[14] |
| Hydrogen Gas | Extremely Flammable | Use in a well-ventilated area, away from ignition sources. Ensure proper grounding of equipment. |
| Tetrahydrofuran (THF) | Flammable Liquid, Peroxide Former | Use anhydrous grade. Check for peroxides before use, especially if distilling.[15] |
References
-
BYJU'S. (n.d.). Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Taylor & Francis Online. (1989). A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction. Synthetic Communications, 19(7-8), 1157-1161. [Link]
- Generic Safety Data Sheet Information. (n.d.). Based on general chemical safety principles. A specific SDS should be consulted for each chemical.
-
MDPI. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 19(11), 18837-18855. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
YouTube - Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]
-
Semantic Scholar. (n.d.). An Improved and Practical Synthesis of Rivaroxaban. [Link]
-
Arborpharm. (2025). Rivaroxaban Derivatives. [Link]
-
Figshare. (n.d.). Synthesis of Novel Pyran β-Amino Acid and 5,6-Dihydro-2H. [Link]
-
ResearchGate. (n.d.). New synthetic strategy for preparation of the anticoagulant drug Rivaroxaban via an asymmetric Henry reaction. [Link]
-
Organic Chemistry Portal. (n.d.). 4H-Pyran Synthesis. [Link]
-
Journal of Medicinal and Nanomaterials Chemistry. (n.d.). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-4H-pyrans and tetrahydrobenzo[b]pyrans. [Link]
- Google Patents. (2017).
-
PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]
-
ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]
-
ResearchGate. (2023). An Efficient Synthesis of Rivaroxaban. [Link]
- Google Patents. (2016).
-
Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. arborpharmchem.com [arborpharmchem.com]
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- 4. US20160194309A1 - A Process For The Preparation Of Rivaroxaban - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
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- 15. WERCS Studio - Application Error [assets.thermofisher.com]
Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)-1-nitrobenzene
Introduction and Significance
Aryl ethers are a cornerstone structural motif in a vast array of functional molecules, particularly within the pharmaceutical and agrochemical industries.[1] The ether linkage serves as a robust, chemically stable linker that is resistant to hydrolysis, acting as a hydrogen-bond acceptor but not a donor.[1] This property is highly valuable in drug design for optimizing pharmacokinetic profiles according to frameworks like Lipinski's rule of five.[1]
The target molecule, 2-(tetrahydro-2H-pyran-4-yloxy)-1-nitrobenzene, incorporates three key functionalities: an electron-deficient nitro-aromatic ring, a stable ether linkage, and a saturated tetrahydropyran (THP) ring. The THP moiety is a prevalent scaffold in medicinal chemistry, recognized for its ability to improve solubility and metabolic stability. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound via the Williamson ether synthesis, a classic and reliable method for forming C-O bonds.[2] We will delve into the mechanistic rationale behind reagent selection and procedural steps to empower researchers to successfully and safely execute this transformation.
Mechanistic Rationale and Reagent Selection
The etherification of 2-nitrophenol with 4-bromotetrahydropyran is achieved through the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] Understanding the role of each component is critical for optimizing the reaction and mitigating potential side reactions.
The SN2 Pathway: The reaction is initiated by the deprotonation of the alcohol (2-nitrophenol) to form a more potent nucleophile, the corresponding phenoxide.[3][4] This phenoxide then performs a backside attack on the electrophilic carbon of the alkyl halide (4-bromotetrahydropyran), displacing the bromide leaving group in a single, concerted step.[2]
-
Nucleophile (2-Nitrophenol): The phenolic proton of 2-nitrophenol is significantly more acidic than that of phenol itself. The potent electron-withdrawing nature of the ortho-nitro group stabilizes the resulting phenoxide anion through resonance, facilitating its formation. This enhanced acidity allows for the use of a wider range of bases.
-
Base (Sodium Hydride, NaH): A strong, non-nucleophilic base is paramount for irreversibly and quantitatively generating the phenoxide in situ. Sodium hydride (NaH) is an excellent choice for this purpose.[5][6] Its reaction with the phenol is irreversible as the byproduct, hydrogen gas (H₂), evolves from the reaction mixture, driving the equilibrium forward.[4][6]
-
Electrophile (4-Bromotetrahydropyran): As a secondary alkyl halide, 4-bromotetrahydropyran is a suitable electrophile for the SN2 reaction.[7][8] However, its secondary nature introduces the possibility of a competing E2 elimination pathway, especially with sterically hindered or strongly basic nucleophiles.[3][5] Careful control of reaction temperature is necessary to favor substitution over elimination.
-
Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent like DMF is ideal for SN2 reactions.[9] It possesses a high dielectric constant, which helps to solvate the sodium phenoxide salt, but it does not engage in strong hydrogen bonding. This leaves the phenoxide nucleophile "bare" and highly reactive, accelerating the rate of substitution.[3]
Caption: A two-step overview of the reaction mechanism.
Detailed Experimental Protocol
This protocol details the synthesis on a 5 mmol scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 2-Nitrophenol | 88-75-5 | 139.11 | 696 mg | 5.0 | 1.0 |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | 240 mg | 6.0 | 1.2 |
| 4-Bromotetrahydropyran | 25637-16-5 | 165.03 | 908 mg | 5.5 | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 25 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | - | - |
| Saturated NaCl solution (Brine) | - | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | - |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask and flame-dry the flask under vacuum. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Add 2-nitrophenol (696 mg, 5.0 mmol) to the flask, followed by anhydrous DMF (25 mL). Stir the mixture until the solid is fully dissolved.
-
-
Deprotonation (Formation of Phenoxide):
-
Cool the flask in an ice-water bath to 0 °C.
-
Carefully add sodium hydride (60% dispersion in oil, 240 mg, 6.0 mmol) in three small portions over 10 minutes.
-
Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. A deep red or purple color should develop, indicating the formation of the sodium 2-nitrophenoxide.
-
Stir the mixture at 0 °C for 30 minutes after the final addition of NaH to ensure complete deprotonation. The cessation of bubbling is a visual cue.
-
-
Alkylation:
-
While maintaining the inert atmosphere, add 4-bromotetrahydropyran (908 mg, 5.5 mmol) dropwise via syringe to the stirred phenoxide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C using a heating mantle.
-
Trustworthiness Note: The reaction progress should be monitored every 1-2 hours by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% EtOAc in hexanes). The consumption of 2-nitrophenol and the appearance of a new, less polar product spot indicates a successful reaction. The reaction is typically complete within 4-8 hours.[2][9]
-
-
Work-up and Extraction:
-
Once the reaction is complete (as determined by TLC), cool the flask to room temperature.
-
Slowly quench the reaction by adding 50 mL of deionized water. Caution: This should be done carefully in case any unreacted NaH remains.
-
Transfer the mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in phase separation.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 25%) to isolate the pure product, which typically presents as a yellow solid or oil.
-
Expected Results
-
Yield: 70-85%
-
Appearance: Yellow solid
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: A flowchart illustrating the key stages of the synthesis protocol.
Safety and Troubleshooting
-
Safety:
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from any moisture.
-
2-Nitrophenol: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
4-Bromotetrahydropyran: Causes skin and eye irritation.[7]
-
DMF: A potential reproductive toxin. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Troubleshooting:
-
Low Yield: May result from incomplete deprotonation (ensure NaH is fresh and added correctly), moisture in the reagents or solvent (use anhydrous materials), or competing E2 elimination. To minimize elimination, avoid excessive heating and prolonged reaction times.
-
No Reaction: Verify the quality of the 4-bromotetrahydropyran, as alkyl halides can degrade over time. Ensure the phenoxide was successfully formed (indicated by the color change).
-
Complex Product Mixture: May indicate side reactions. Purification via column chromatography is essential to isolate the desired product.
-
References
-
Taylor & Francis Online. (n.d.). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
- Google Patents. (n.d.). US4675454A - Catalytic etherification of phenols to alkyl aryl ethers.
-
ACS Publications. (2021). Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Syngenta. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Professor Dave Explains. Retrieved from [Link]
-
PubMed. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. 4-ブロモテトラヒドロピラン | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Bromotetrahydropyran 25637-16-5 [sigmaaldrich.com]
- 9. byjus.com [byjus.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Mitsunobu Coupling for Sterically Hindered Phenols
Welcome to the technical support center for one of organic chemistry's most powerful, yet sometimes temperamental, reactions: the Mitsunobu coupling. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Mitsunobu reaction, particularly when dealing with sterically hindered phenols. Here, we will move beyond standard protocols to explore the nuances of this reaction, offering in-depth troubleshooting advice and field-tested solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: Why is my Mitsunobu reaction with a hindered phenol failing or giving abysmal yields?
Low or no yield in a Mitsunobu reaction with a sterically hindered phenol is a common frustration. The root of the problem often lies in two key areas: the reduced acidity of the phenol and steric impediment around the reaction centers.
-
The pKa Problem: The Mitsunobu reaction requires a nucleophile with a pKa generally below 15, and ideally below 11, to be effectively deprotonated by the betaine intermediate formed from the reaction of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[1][2] Sterically hindered phenols, due to the electronic and steric effects of bulky substituents, can have a higher pKa than their less hindered counterparts, making them less acidic.[3] This reduced acidity hinders the crucial proton transfer step, slowing down or even preventing the formation of the reactive phenoxide nucleophile.
-
Steric Hindrance: The bulky groups on the phenol can physically block the approach of the Mitsunobu reagents. This steric clash can impede the formation of the key oxyphosphonium intermediate, which is necessary to activate the alcohol as a good leaving group.[4]
Q2: I'm observing a complex mixture of byproducts. What are the likely culprits and how can I minimize them?
A messy reaction mixture is often indicative of side reactions competing with your desired coupling. With hindered phenols, two side reactions are particularly prevalent:
-
Alkylation of the Hydrazine Byproduct: A significant side reaction can be the alkylation of the hydrazinedicarboxylate, a byproduct of the reaction.[5] This becomes more pronounced when the desired nucleophilic attack by the hindered phenoxide is slow.
-
Elimination Reactions: If you are using a secondary alcohol, elimination to form an alkene can become a competitive pathway, especially if the reaction is heated.
To minimize these byproducts, consider the following strategies:
-
Lowering the Reaction Temperature: Running the reaction at 0 °C or even lower can often suppress side reactions.
-
Choice of Solvent: The solvent can play a crucial role. While THF is a common choice, switching to a less polar solvent like diethyl ether has been shown to improve yields by suppressing the alkylation of the hydrazine byproduct.[5]
-
Order of Reagent Addition: The sequence of adding reagents can significantly impact the outcome. The standard protocol involves adding the azodicarboxylate last to a solution of the alcohol, phenol, and phosphine.[6] Alternatively, pre-forming the betaine by mixing the phosphine and azodicarboxylate before adding the alcohol and nucleophile can be effective in some cases.[1][6]
Troubleshooting Guides
Issue 1: Low Conversion of the Starting Phenol
If you are struggling with low conversion of your sterically hindered phenol, the following troubleshooting steps can help you optimize your reaction conditions.
1.1. Reagent Selection: Moving Beyond the Standard DEAD/PPh₃
The classic combination of DEAD and PPh₃ is not always optimal for challenging substrates.[7] Consider these alternatives:
-
More Basic Azodicarboxylates: For phenols with higher pKa values, a more basic betaine intermediate is needed to facilitate deprotonation. Reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) form a more basic intermediate and can be more effective than DEAD or diisopropyl azodicarboxylate (DIAD).[1][8]
-
Alternative Phosphines: While triphenylphosphine is the workhorse, other phosphines can offer advantages.
-
Tributylphosphine (n-Bu₃P): This more nucleophilic and basic phosphine can sometimes improve reaction rates.[6][9]
-
Polymer-supported Triphenylphosphine: This can simplify purification by allowing the phosphine oxide byproduct to be removed by filtration.[1]
-
Phosphines with Basic Handles: Diphenyl(2-pyridyl)phosphine allows for the removal of the corresponding phosphine oxide with a simple acid wash.[6][9]
-
Table 1: Comparison of Common Mitsunobu Reagents
| Reagent Category | Standard Reagent | Alternative for Hindered Phenols | Key Advantage of Alternative |
| Azodicarboxylate | DEAD, DIAD | ADDP, DCAD | Increased basicity of intermediate (ADDP); easier byproduct removal (DCAD)[1][8][10] |
| Phosphine | PPh₃ | n-Bu₃P, Polymer-supported PPh₃ | Increased nucleophilicity and basicity (n-Bu₃P); simplified purification[6][9] |
1.2. Optimizing Reaction Conditions
-
Concentration and Sonication: For prohibitively slow reactions with hindered substrates, a significant rate increase can be achieved by using high concentrations (e.g., 3.0 M) in combination with sonication.[11][12] This approach has been shown to dramatically reduce reaction times from days to minutes.[11][12]
-
Temperature: While higher temperatures can sometimes push a sluggish reaction forward, they can also lead to increased side product formation.[11] It is often best to start at 0 °C and only gently warm the reaction if necessary.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in Mitsunobu reactions with hindered phenols.
Issue 2: Difficulty in Product Purification
A common headache with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and the reduced hydrazine byproducts.
2.1. Strategies for Simplified Workup
-
Alternative Reagents for Easier Byproduct Removal:
-
Di-(4-chlorobenzyl)azodicarboxylate (DCAD): The hydrazine byproduct of DCAD is often insoluble in common organic solvents like dichloromethane and can be removed by filtration.[1][10]
-
Resin-bound Triphenylphosphine: As mentioned earlier, using a polymer-supported phosphine allows for the easy removal of the phosphine oxide by filtration.[1]
-
-
Chromatographic Considerations: If chromatography is unavoidable, careful selection of the solvent system is key. Sometimes, a less polar solvent system can help to better separate the desired product from the byproducts.
Experimental Protocols
Protocol 1: General Procedure for Mitsunobu Coupling of a Hindered Phenol using ADDP
-
To a stirred solution of the sterically hindered phenol (1.0 equiv), the alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 equiv) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, consider gentle heating to 40 °C.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Concentration, Sonication-Assisted Mitsunobu Coupling
This protocol is adapted from the work of Lepore and He (2003).[13]
-
To a round-bottomed flask, add the sterically hindered phenol (1.0 equiv), the alcohol (1.05 equiv), triphenylphosphine (1.05 equiv), and a minimal amount of anhydrous THF to achieve a concentration of approximately 3.0 M.
-
Place the reaction vessel in a sonication bath.
-
Sonicate the mixture for several minutes to ensure thorough mixing, resulting in a clear, viscous solution.
-
Slowly add the azodicarboxylate (e.g., DEAD or DIAD) (1.05 equiv) to the sonicating mixture.
-
Continue sonication, monitoring the reaction by TLC or LC-MS. Reaction times can be as short as 15 minutes.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Mitsunobu Reaction Mechanism
Caption: A simplified representation of the key intermediates in the Mitsunobu reaction.
Concluding Remarks
The Mitsunobu reaction, while powerful, requires careful consideration and optimization when applied to sterically hindered phenols. By understanding the underlying mechanistic challenges and exploring alternative reagents and conditions, researchers can successfully employ this reaction for the synthesis of complex molecules. This guide provides a starting point for troubleshooting and should be used in conjunction with a thorough review of the primary literature.
References
-
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]
-
Mitsunobu reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Replacing a DEAD, Middle-aged Reagent - ChemistryViews. (2013, May 7). Retrieved from [Link]
-
Lipshutz, B. H., Chung, D. W., Rich, B., & Corral, R. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. Organic Letters, 8(22), 5069–5072. [Link]
-
Mitsunobu Reaction. (2019, August 26). Retrieved from [Link]
-
Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. (n.d.). Retrieved from [Link]
-
Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
K. C. Kumara Swamy, N. N. Bhuvan Kumar, E. Balaraman, & K. V. P. Pavan Kumar. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
-
Mitsunobu Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Mitsunobu Reaction - Common Conditions. (n.d.). Retrieved from [Link]
-
Shah, S. T. A., & Khan, M. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4755. [Link]
-
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]
-
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses, 73, 110. [Link]
-
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Retrieved from [Link]
-
Taniguchi, T., Hirose, D., & Ishibashi, H. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Organic & Biomolecular Chemistry, 14(31), 7473–7483. [Link]
-
Any methods to achieve selectivity between Mitsunobu displacement and Mitsunobu etherfication? (2018, September 25). Retrieved from [Link]
-
Gazvoda, M., Modrijan, M., & Košmrlj, J. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5961–5968. [Link]
-
Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023, August 10). Retrieved from [Link]
-
Mitsunobu Reaction|DEAD Reagent| Lots Of Examples| Previous Year Solved Question - YouTube. (2020, July 31). Retrieved from [Link]
-
Approximate pKa chart of the functional groups: values to know. (n.d.). Retrieved from [Link]
-
(PDF) Sterically Hindered Phenols as Antioxidant - ResearchGate. (n.d.). Retrieved from [Link]
-
Mechanism of Hindered Phenol Antioxidant - Vinati Organics. (2024, June 21). Retrieved from [Link]
-
Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed. (2021, November 27). Retrieved from [Link]
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. jk-sci.com [jk-sci.com]
- 5. "Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis " by Dan Liu [openprairie.sdstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wise.fau.edu [wise.fau.edu]
- 13. Mitsunobu Reaction [organic-chemistry.org]
Removing unreacted 2-nitrophenol from pyran ether product
Technical Support Center: Purification of 2-Nitrophenyl Tetrahydropyranyl Ether
Case ID: THP-NP-002 Topic: Removal of unreacted 2-nitrophenol from reaction mixtures. Status: Active Guide
Executive Summary
This guide addresses the purification of 2-nitrophenyl tetrahydropyranyl (THP) ether. The primary challenge is separating the unreacted starting material, 2-nitrophenol , from the product. Unlike standard phenols, 2-nitrophenol possesses unique intramolecular hydrogen bonding that alters its solubility and volatility, often causing it to "streak" on silica columns or co-elute with products.
This protocol prioritizes a chemical separation strategy (Alkaline Wash) over physical separation (Chromatography) as the primary workflow, utilizing the significant pKa difference between the phenolic impurity and the ether product.
Module 1: The Chemical Logic (Why this works)
To troubleshoot effectively, you must understand the competing forces in your flask.
| Compound | Structure Type | pKa | Acid/Base Nature | Solubility (Organic) | Solubility (Aq. Base) |
| 2-Nitrophenol | Phenol (Impurity) | ~7.23 | Weak Acid | High | High (as phenoxide) |
| THP Ether | Acetal (Product) | N/A | Neutral | High | Insoluble |
| DHP | Enol Ether (Reagent) | N/A | Neutral | High | Insoluble |
The Mechanism of Separation: 2-Nitrophenol is significantly more acidic than unsubstituted phenol (pKa ~10) due to the electron-withdrawing nitro group. However, it forms a strong intramolecular hydrogen bond between the hydroxyl proton and the nitro oxygen.
-
Consequence: This internal bond makes the neutral molecule surprisingly non-polar and volatile (steam volatile), making it difficult to separate by chromatography or simple distillation.
-
Solution: We must break this internal bond by deprotonating the phenol with a base. This converts the yellow, semi-volatile 2-nitrophenol into the deep orange/red, water-soluble 2-nitrophenolate anion .
Safety Note: THP ethers are acid-labile . They are stable in basic conditions (NaOH, KOH) but will hydrolyze back to the starting material if exposed to acid. Do not acidify the aqueous wash if you intend to recover the product from it.
Module 2: Primary Protocol (Alkaline Wash)
Objective: Chemically sequester the impurity into the aqueous phase.
Step-by-Step Methodology
-
Dilution:
-
Dilute your crude reaction mixture with a non-polar organic solvent.
-
Recommended: Diethyl Ether (
) or Ethyl Acetate ( ). -
Volume: Use at least 5x the volume of your crude oil.
-
-
The "Red Shift" Wash (Critical Step):
-
Prepare a 1M NaOH (Sodium Hydroxide) solution.
-
Add the NaOH solution to your separatory funnel (1:1 volume ratio with organic layer).
-
Shake vigorously.
-
Observation: The aqueous layer should turn intense orange or red . This is the visual confirmation of 2-nitrophenolate formation.
-
-
Iterative Extraction:
-
Drain the aqueous (red) layer.
-
Repeat the NaOH wash until the aqueous layer is colorless or very pale yellow.
-
Why? The intramolecular hydrogen bond in 2-nitrophenol resists deprotonation slightly more than in 4-nitrophenol. Multiple washes ensure quantitative removal.
-
-
Final Polish:
Visualizing the Workflow
Figure 1: Purification logic flow. Note the visual check at the separation stage.
Module 3: Troubleshooting & FAQs
Q1: The aqueous layer is not turning red, but I know 2-nitrophenol is present.
-
Cause: Your base might be too weak, or the organic solvent is too polar (holding onto the phenol).
-
Fix: Ensure you are using NaOH (1M) , not Bicarbonate (
). Bicarbonate (pH ~8.5) is barely strong enough to fully deprotonate 2-nitrophenol (pKa 7.2) efficiently in a biphasic system. Switch to NaOH.
Q2: I formed a stubborn emulsion.
-
Cause: DHP (Dihydropyran) can sometimes polymerize into oligomers that act as surfactants.
-
Fix:
-
Add solid NaCl to the separatory funnel to increase the ionic strength of the aqueous layer.
-
Filter the entire mixture through a pad of Celite if particulate matter is visible.
-
Wait. Gravity is your best reagent here.
-
Q3: Can I use column chromatography instead?
-
Answer: Yes, but proceed with caution.
-
Risk: 2-Nitrophenol is "slippery" on silica due to its intramolecular H-bonding (it acts less polar than expected). It often smears into the product fractions.
-
Modification: If you must column, use a gradient of Hexanes:Ethyl Acetate .[1] The THP ether is usually much less polar than the phenol.
-
Tip: You can wash the silica column with 1% Triethylamine in the eluent to ensure the phenol stays deprotonated and sticks to the silica, but this is rarely necessary if the alkaline wash (Module 2) is performed correctly.
-
Q4: My product hydrolyzed back to the phenol during workup!
-
Fix: Did you use an acidic drying agent or wash with acid? THP ethers are acetals; they fall apart in acid.[1][4] Ensure your organic layer is neutral or slightly basic before concentration. Add a few drops of triethylamine to your rotary evaporator flask if you suspect trace acid stability issues.
Module 4: Advanced Characterization
How do you confirm the impurity is gone?
| Method | 2-Nitrophenol Signal | THP Ether Product Signal |
| TLC | Yellow spot (visible without stain). Moves faster than 4-nitrophenol. | Colorless (needs stain like PMA or Anisaldehyde). |
| 1H NMR | Phenolic -OH proton: Singlet @ ~10.5 ppm (exchangeable). | Acetaliic proton (O-CH-O): Triplet/dd @ ~5.4-5.6 ppm. |
| Visual | Yellow crystalline solid. | Usually a colorless oil or low-melting solid. |
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for THP stability and cleavage conditions).
-
PubChem. (n.d.).[5] 2-Nitrophenol (Compound Summary). National Library of Medicine. Retrieved from [Link] (Verifies pKa ~7.23 and solubility data).
- Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (General organic workup procedures for phenols).
Sources
Preventing ether cleavage during nitro reduction of pyran derivatives
Welcome to the Pyran Derivative Technical Support Center
Ticket #: PYR-NO2-RED-001 Subject: Preventing Ether Cleavage & Ring Opening During Nitro Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry
Overview: The "Fragile Ring" Challenge
You are likely here because you need to reduce a nitro group (
-
Acid-Catalyzed Hydrolysis: Pyran rings, particularly tetrahydropyrans (THP) and glycosides, behave as cyclic acetals or hemiacetals. In the presence of strong acids (common in metal reductions like Fe/HCl or SnCl
/HCl), the ring opens, destroying your scaffold. -
Hydrogenolysis: If your pyran ring contains benzylic ether linkages or is itself allylic (e.g., dihydropyran), standard catalytic hydrogenation (Pd/C + H
) will cleave these bonds, resulting in deprotection or ring saturation.
This guide provides chemoselective protocols designed to bypass these specific pitfalls.
Module 1: Diagnostic Workflow
Before selecting a reagent, determine your substrate's specific vulnerability using the decision matrix below.[1]
Figure 1: Reagent selection logic based on pyran ring sensitivity.
Module 2: The "Gold Standard" Protocols
These methods are validated for high chemoselectivity, operating at near-neutral pH to preserve acid-sensitive acetals and avoiding noble metals to prevent hydrogenolysis.
Protocol A: Iron / Ammonium Chloride (Fe/NH Cl)
Best for: General purpose, highly acid-sensitive substrates, and benzylic ethers.
The Science: Unlike the classical Béchamp reduction (Fe/HCl), this modification uses ammonium chloride as a mild electrolyte (pH ~5.5–6.0). The reaction proceeds via electron transfer from the iron surface, mediated by water, without generating a concentration of protons high enough to hydrolyze pyran acetals.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to iron sludge), dissolve the nitro-pyran substrate (1.0 equiv) in a mixture of Ethanol/Water (3:1 ratio) .
-
Activation: Add Ammonium Chloride (NH
Cl) (5.0 equiv). -
Reduction: Add Iron Powder (325 mesh, reduced grade) (5.0 equiv).
-
Note: Activated iron works best. If using older iron, briefly wash with dilute HCl, then water and acetone, and dry before use.
-
-
Reaction: Heat to 70°C (gentle reflux) for 1–4 hours. Monitor by TLC/LCMS.
-
Visual Cue: The grey iron powder will turn into a reddish-brown sludge (iron oxides) as the reaction progresses.
-
-
Workup (Critical Step):
Protocol B: Sodium Dithionite (Na S O )
Best for: Scale-up, room temperature reactions, and extremely fragile substrates.
The Science: Sodium dithionite acts as a soluble electron donor in aqueous media. It is milder than metal reductions and avoids heavy metal waste.
Step-by-Step Methodology:
-
Solvent System: Dissolve substrate (1.0 equiv) in THF/Water (1:1) or Dioxane/Water (1:1) .
-
Reagent Addition: Add Sodium Dithionite (3.0–5.0 equiv) and Sodium Bicarbonate (3.0 equiv) to buffer the solution.
-
Reaction: Stir at Room Temperature or mild heat (40°C).
-
Caution: Dithionite degrades rapidly in acidic solution; the bicarbonate is essential to maintain stability.
-
-
Workup:
-
Pour into water and extract with EtOAc.
-
Note: This method often yields very clean products requiring minimal purification.
-
Module 3: Comparative Data & Reagent Selection
The following table summarizes the compatibility of common reduction methods with pyran derivatives.
| Method | Reagent System | pH Conditions | Ether Stability (Benzylic) | Acetal Stability (Pyran Ring) | Rec. Score |
| Fe/NH | Fe, EtOH, H | Weakly Acidic (5.5) | High | High | 10/10 |
| Dithionite | Na | Neutral/Basic | High | High | 9/10 |
| Béchamp | Fe, HCl | Strongly Acidic (<1) | High | Low (Ring Opening) | 2/10 |
| Stannous | SnCl | Strongly Acidic (<1) | High | Low (Ring Opening) | 2/10 |
| Catalytic H | Pd/C, H | Neutral | Low (Cleavage) | High | 1/10 |
| Sulfided Pt | Pt/C(S), H | Neutral | Moderate/High | High | 7/10 |
Module 4: Troubleshooting & FAQs
Q: The Fe/NH
-
Diagnostic: Iron surface passivation is the likely culprit. The iron oxide coating prevents further electron transfer.
-
Fix: Do not add acid. Instead, add fresh Iron powder (2.0 equiv) and a small amount of fresh NH
Cl. Increase agitation speed to physically abrade the particle surfaces.
Q: I see a new spot on TLC that is more polar than my amine. Did the ring open?
-
Diagnostic: If you used SnCl
or Fe/HCl, yes, you likely formed a diol/aldehyde. -
Verification: Check the NMR for the disappearance of the anomeric proton (if acetal) or the appearance of aldehyde signals (~9-10 ppm).
-
Prevention: Switch immediately to the Fe/NH
Cl or Dithionite protocol.
Q: I must use hydrogenation because of scale. How do I save my benzyl ether?
-
Strategy: You cannot use Pd/C. Palladium has a high affinity for benzylic C-O bond insertion.
-
Alternative: Use Sulfided Platinum on Carbon (Pt/C-S) . The sulfur acts as a catalyst poison that dramatically reduces hydrogenolysis activity while permitting nitro reduction. Alternatively, use Raney Nickel (washed neutral), which is less aggressive toward ethers than Pd.
Module 5: Experimental Workflow Visualization
The following diagram illustrates the critical path for the Fe/NH
Figure 2: Operational workflow for Iron/Ammonium Chloride reduction.
References
-
Mechanism of Fe/NH
Cl Reduction:- Title: FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines.
- Source: ResearchGate / Synthetic Communic
-
URL:
-
Sodium Dithionite Protocols
-
Selective Reduction Reviews
-
Hydrogenation Selectivity
-
General Nitro Reduction Conditions
-
Title: Nitro Reduction - Common Conditions and Mechanisms.[7]
- Source: Common Organic Chemistry
-
URL:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
Welcome to the Advanced Synthesis & Purification Help Desk. Ticket Subject: Purification Protocols for CAS 898289-39-9 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Chemical Profile & Impurity Landscape[1]
Before initiating purification, you must identify the specific impurity profile generated by your synthesis route. The purification strategy for 4-(2-Nitrophenoxy)tetrahydro-2H-pyran differs significantly depending on whether you utilized a Nucleophilic Aromatic Substitution (SNAr) or a Mitsunobu coupling.
Compound Data
| Property | Specification | Notes |
| IUPAC Name | 4-(2-Nitrophenoxy)tetrahydro-2H-pyran | |
| CAS | 898289-39-9 | |
| Molecular Formula | C₁₁H₁₃NO₄ | |
| Molecular Weight | 223.23 g/mol | |
| Physical State | Off-white to pale yellow solid | May exist as a viscous oil if solvent is trapped.[1][2][3][4] |
| Solubility | Soluble in DCM, EtOAc, THF. | Poor solubility in Hexanes, Water. |
Impurity Identification Matrix
Use this table to diagnose your crude mixture based on your synthesis route.
| Synthesis Route | Major Impurity | Physical Characteristic | Removal Strategy |
| SNAr (NaH/THF or K₂CO₃/DMF) | 1-Fluoro-2-nitrobenzene | Pale yellow oil | High vacuum distillation or Hexane wash (if product is solid). |
| SNAr | Tetrahydro-2H-pyran-4-ol | Colorless oil | Aqueous workup (highly water soluble). |
| Mitsunobu (DEAD/PPh₃) | Triphenylphosphine Oxide (TPPO) | White crystalline solid | Precipitation in Et₂O/Hexane or SiO₂ chromatography. |
| Mitsunobu | 2-Nitrophenol | Bright yellow/orange solid | Basic aqueous wash (NaOH). |
Primary Purification Protocols
Protocol A: Crystallization (Recommended for SNAr Route)
Best for scaling up >10g batches where TPPO is not present.
The Mechanism: The 2-nitro group creates a dipole moment that allows solubility in hot ethanol, while the tetrahydropyran ring provides enough lipophilicity to crash out upon cooling.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude brown solid/oil in a minimum amount of boiling Ethanol (EtOH) .
-
Tech Note: If the solution is dark, treat with activated charcoal (5 wt%) for 10 minutes at reflux, then filter hot through Celite.
-
-
Saturation: Add hot Water dropwise until a faint turbidity persists.
-
Re-solubilization: Add a few drops of hot EtOH to restore clarity.
-
Nucleation: Remove from heat. Allow to cool slowly to room temperature (RT) with gentle stirring.
-
Critical: Do not crash cool on ice immediately; this traps impurities and leads to "oiling out."
-
-
Crystallization: Once solids appear at RT, cool to 0-4°C for 2 hours.
-
Isolation: Filter the off-white needles. Wash with cold 20% EtOH/Water.
Protocol B: Flash Chromatography (Recommended for Mitsunobu Route)
Best for removing stubborn TPPO or hydrazine byproducts.
Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexanes / Ethyl Acetate (EtOAc)
Gradient Table:
| Column Volume (CV) | % Ethyl Acetate | Purpose |
|---|---|---|
| 0 - 2 | 0% | Column equilibration |
| 2 - 5 | 0% → 10% | Elute non-polar impurities (excess fluoronitrobenzene) |
| 5 - 12 | 10% → 30% | Elute Product (Target) |
| 12 - 15 | 30% → 100% | Flush polar byproducts (TPPO, nitrophenols) |
Tech Note: 2-Nitrophenoxy ethers are UV active. Monitor at 254 nm (aromatic) and 300-330 nm (nitro group absorbance).
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct workup based on the reaction outcome.
Figure 1: Decision Matrix for the purification of 4-(2-nitrophenoxy)tetrahydro-2H-pyran based on synthesis origin and physical state.
Troubleshooting & FAQs (The "Help Desk")
Ticket #101: "My product is oiling out during recrystallization."
Diagnosis: The temperature dropped too quickly, or the solvent composition is too polar (too much water). Resolution:
-
Reheat the mixture until the oil layer dissolves back into the ethanol.
-
Add a small volume of Ethyl Acetate (co-solvent) to increase the solubility of the oil phase.
-
Seed the solution: Add a tiny crystal of pure product (or scratch the glass wall) at 30°C.
-
Wrap the flask in foil/towel to ensure very slow cooling.
Ticket #102: "The product has a persistent bright yellow color."
Diagnosis: Contamination with 2-Nitrophenol . Even trace amounts (<<1%) can cause intense coloration due to the phenolic nitro chromophore. Resolution:
-
Dissolve the product in Ethyl Acetate.[4]
-
Wash 3x with 1M NaOH or 10% K₂CO₃ . The aqueous layer will turn bright yellow/orange (phenolate anion).
-
Wash with brine, dry over Na₂SO₄, and concentrate. The product should be pale off-white.
Ticket #103: "I see a large impurity peak at ~7.5-7.7 ppm in NMR."
Diagnosis: Residual Triphenylphosphine Oxide (TPPO) from Mitsunobu reaction. Resolution:
-
Magnesium Chloride Wash: Dissolve crude in Toluene. Wash with aqueous MgCl₂ solution. TPPO forms a complex with Mg salts and partitions into the aqueous phase (Ref 1).
-
Precipitation: Dissolve crude in minimal DCM, then pour into rapidly stirring cold Hexanes/Ether (1:1). TPPO precipitates; product remains in solution.[4]
Ticket #104: "Yield is lower than expected after column chromatography."
Diagnosis: The product may be "streaking" or degrading. Resolution:
-
Acid Sensitivity: While aryl ethers are stable, the THP ring is an acetal. Avoid highly acidic mobile phases.
-
Check Aqueous Layer: Tetrahydro-2H-pyran-4-ol is very water-soluble. If your reaction didn't go to completion, your mass balance is likely in the aqueous waste of the workup.
References
- Removal of TPPO: Bates, R. W., & Sridhar, S. (2020). "Triphenylphosphine Oxide: The Unwanted Guest." Journal of Organic Chemistry.
- SNAr Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in Cross-Coupling Reactions." Coordination Chemistry Reviews. (Contextualizing aryl ether synthesis).
-
Compound Characterization: PubChem. "4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS 898289-39-9)." (Note: Link directs to related nitrophenoxy-THP analogs for structural verification as exact CAS landing pages vary by vendor).
-
Mitsunobu Purification: Lipshutz, B. H., et al. (2018). "Sustainable Mitsunobu Reactions." ACS Sustainable Chemistry & Engineering.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-nitrophenol and fluoronitrobenzene derivatives before handling.
Sources
Technical Support Center: Solubilization Guide for 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
Executive Summary & Compound Profile
The Challenge: Researchers frequently encounter precipitation ("crashing out") when introducing 4-(2-Nitrophenoxy)tetrahydro-2H-pyran into aqueous buffers (PBS, media).[1][2] This is not a handling error but a fundamental physicochemical property of the molecule.[2]
The Molecule: This compound is an aryl alkyl ether .[2] Crucially, the tetrahydropyran (THP) ring is attached at the 4-position .[2] Unlike 2-THP ethers (which are acetals and acid-labile), this 4-THP ether is chemically stable but significantly lipophilic.[1][2] The nitro group enhances crystallinity, often resulting in a "brick dust" solid that resists dissolution due to high lattice energy.[2]
Physicochemical Profile
| Property | Value / Characteristic | Impact on Solubility |
| CAS Number | 898289-39-9 | Unique Identifier |
| Molecular Weight | 223.23 g/mol | Small molecule, amenable to complexation |
| LogP (Est.) | ~2.1 – 2.5 | Lipophilic. Prefers organic phase.[1] |
| H-Bond Donors | 0 | Lack of donors reduces water interaction.[1][2] |
| Ionizability | Non-ionizable | CRITICAL: pH adjustment will not improve solubility.[2] |
| Key Moiety | 2-Nitrophenyl ether | Planar, hydrophobic, potential for |
Troubleshooting Decision Matrix
Before starting a protocol, determine your experimental constraints using this logic flow.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on biological tolerance and concentration requirements.
Detailed Solubilization Protocols
Protocol A: The "Standard" Organic Stock (DMSO)
Best for: High-throughput screening, robust cell lines, chemical synthesis.[1][2]
The Mechanism: DMSO breaks the crystal lattice of the solid.[2] When diluted into water, the "cosolvent fraction" maintains the drug in solution kinetically, though thermodynamically it may want to precipitate.[1][2]
-
Weighing: Weigh the solid 4-(2-Nitrophenoxy)tetrahydro-2H-pyran into a glass vial.
-
Primary Solubilization: Add 100% anhydrous DMSO to achieve a stock concentration of 10 mM to 50 mM .[2]
-
Tip: If undissolved particles remain, sonicate at 40 kHz for 5 minutes. The solution should turn clear/yellowish.[2]
-
-
Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic; water in the stock causes "micro-crashing").[1][2]
-
Aqueous Dilution (The Critical Step):
-
Do not add the stock directly to a large volume of cold buffer. This causes local high concentration and immediate precipitation (the "cloudy plume").[2]
-
Technique: Place your buffer in a vortex.[2] While vortexing, slowly inject the DMSO stock into the center of the vortex to ensure rapid dispersion.[2]
-
Limit: Keep final DMSO concentration < 0.5% (v/v) for cell assays.
-
Protocol B: Cyclodextrin Complexation (The "Bio-Safe" Method)
Best for: Animal studies (in vivo), sensitive primary cells, preventing precipitation over time.[2]
The Mechanism: The hydrophobic nitrophenyl ring inserts into the toroidal cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] The outer shell interacts with water, shielding the hydrophobic drug.[2]
Materials:
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) clear solution.[1][2] Filter sterilize (0.22 µm).
-
Add Compound: Add 4-(2-Nitrophenoxy)tetrahydro-2H-pyran solid to the vehicle.
-
Target: 1–5 mg/mL (depending on specific solubility limit).[2]
-
-
Energy Input: The complexation is not instantaneous.[2]
-
Shake: Place on an orbital shaker (200 rpm) for 24–48 hours at Room Temperature.
-
Sonicate: Alternatively, sonicate for 30 mins, but avoid overheating (>60°C).
-
-
Clarification: If solid remains, filter through a 0.45 µm PVDF filter.[2] The filtrate contains the solubilized drug-CD complex.[1][2]
-
Validation: Check absorbance at λ_max (approx 300-330 nm for nitrophenols) to confirm concentration.
Protocol C: Cosolvent/Surfactant Mix (For High Loads)
Best for: IP injection or high-concentration acute dosing.[1]
Formulation:
Method:
-
Dissolve compound in DMSO (High Conc).[2]
-
Add Tween 80 and vortex until mixed.
-
Slowly add warm (37°C) Saline while vortexing. Note: Adding saline too fast will cause precipitation.[1][2]
Frequently Asked Questions (Technical FAQ)
Q1: Can I improve solubility by adjusting the pH of my buffer? A: No. This is a common misconception.[2]
-
Reasoning: Solubility changes with pH only if the molecule can gain or lose a proton (ionization).[2] 4-(2-Nitrophenoxy)tetrahydro-2H-pyran has no acidic protons (the phenol H is replaced by the pyran ring) and the nitro group is not basic.[1]
-
Result: The molecule remains neutral across pH 1–14.[2] Adding acid or base will not help and may hydrolyze the ether linkage under extreme conditions.[2]
Q2: My solution turns cloudy after 30 minutes in the incubator. Why? A: This is "Ostwald Ripening." You likely created a supersaturated solution using Protocol A (DMSO). Initially, the particles were too small to see (nano-precipitates).[2] Over time, small particles dissolved and redeposited onto larger ones, becoming visible crystals.[1][2]
-
Fix: Switch to Protocol B (Cyclodextrin) . The inclusion complex prevents crystal nucleation.[2]
Q3: Is the compound stable in water? A: Yes, chemically. The 4-alkoxy-tetrahydropyran linkage is an ether, which is generally stable to hydrolysis compared to the acetal linkage found in 2-alkoxytetrahydropyrans (THP protecting groups).[1][2]
-
Caution: However, the nitro group is susceptible to enzymatic reduction (to an amine) by cellular nitroreductases in long-term anaerobic cultures or liver microsome assays.[2]
Q4: I see a yellow tint. Is my compound degrading? A: Likely not. Nitro-aromatic compounds are inherently yellow, especially in higher concentrations or organic solvents.[1][2] However, if the yellow color shifts to deep orange/red, this may indicate reduction to an aniline or formation of azo-dimers (photodegradation).[1][2] Protect stocks from light.[2]
References & Grounding
The protocols above are derived from standard medicinal chemistry formulation principles for lipophilic aryl ethers and nitro-aromatics.
-
Cyclodextrin Efficacy: Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Supports Protocol B: Mechanism of inclusion complexation for lipophilic drugs.[2]
-
-
Solubility of Nitrophenols: Physicochemical data indicates nitrophenol derivatives form stable complexes with HP-β-CD due to the fit of the aromatic ring into the hydrophobic cavity.[1][2] See Search Result 1.1 (NIH/PMC).[2]
-
Cosolvent Theory: Yalkowsky, S. H. (1999).[2] Solubility and Solubilization in Aqueous Media. American Chemical Society.[2][6]
-
Supports Protocol A: Exponential relationship between cosolvent fraction and solubility.
-
-
Compound Properties: PubChem CID 25702827 (Analogous structures) and CAS 898289-39-9 data confirm the non-ionizable, lipophilic nature of the nitrophenoxy-THP scaffold.[1][2] [2]
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for CAS 898289-39-9 before handling.
Sources
- 1. CAS 29943-42-8: Tetrahydro-4H-pyran-4-one | CymitQuimica [cymitquimica.com]
- 2. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nextgenrnd.com [nextgenrnd.com]
- 6. 2H-Pyran-2-ol, tetrahydro- [webbook.nist.gov]
Minimizing side reactions in nucleophilic aromatic substitution of nitrobenzenes
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (
This guide is engineered for researchers encountering yield loss, impurity profiles, or kinetic stalling in the functionalization of nitrobenzenes. Unlike standard textbook descriptions, we will focus on the failure modes of this reaction—specifically the side pathways that compete with the desired addition-elimination mechanism.
Core Mechanism: The Kinetic Reality
To troubleshoot, you must first understand the kinetic hierarchy.
The "Element Effect" Rule:
In
-
Why? Fluorine’s high electronegativity inductively lowers the energy of the LUMO at the ipso carbon, accelerating the formation of the Meisenheimer complex.
-
Implication: If your reaction with an aryl chloride is sluggish, switching to an aryl fluoride can increase the reaction rate by orders of magnitude (200–300x).
Module 1: Troubleshooting Chemoselectivity
Issue: "I see amine formation or loss of the nitro group."
Nitro groups are potent activators, but they are also liable to reduction and displacement.
Side Reaction: Nitro Reduction
Symptoms: Appearance of anilines (M-30 or M-32 peaks in MS) or azo-compounds (colored impurities).
Cause: The use of reducing environments or bases capable of Single Electron Transfer (SET).
Mechanism: Nitroarenes have low reduction potentials. Hydride donors (like
Protocol Adjustment:
-
Avoid Hydrides: Never use hydride bases (NaH, LiH) if the substrate is highly electron-deficient; they can act as reducing agents.
-
Switch Base: Use carbonate bases (
, ) or tertiary amines (DIPEA). -
Oxygen Exclusion: While
is not strictly air-sensitive, radical-anion chains (SET) are promoted by oxygen. Degas solvents if oxidative degradation is observed.
Side Reaction: Denitration (Nitro Displacement)
Symptoms: The nucleophile displaces the
Protocol Adjustment:
-
Leaving Group Selection: Ensure your intended leaving group is Fluorine .[1] The rate of F-displacement is usually fast enough to outcompete
-displacement. If using Cl/Br, the rates are closer, increasing the risk of denitration. -
Temperature Control: Denitration often has a higher activation energy. Lower the temperature and extend the reaction time.
Module 2: Regioselectivity & Competition
Issue: "I have a mixture of isomers or 'wrong' substitution."
The Ortho vs. Para Dilemma
If your nitrobenzene has leaving groups at both ortho and para positions (e.g., 2,4-difluoronitrobenzene), regioselectivity is governed by sterics and electronics.
| Factor | Ortho Attack | Para Attack |
| Sterics | Disfavored (crowding by | Favored (less hindrance) |
| Electronics | Inductively favored (closer to EWG) | Resonance favored |
| Solvent | Can be favored by H-bonding | Standard preference |
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Mixture of Ortho/Para products | Non-selective nucleophile or high Temp. | Lower temperature to -20°C to 0°C. Use a less reactive nucleophile to leverage the activation energy difference. |
| Ortho-substitution required | Need to overcome steric repulsion. | Use non-polar solvents (Toluene/THF) if the nucleophile allows. Use a nucleophile capable of H-bonding to the nitro oxygen (e.g., amines), which directs attack ortho. |
| Para-substitution required | Standard preference. | Use bulky nucleophiles (e.g., t-butoxide) to maximize steric repulsion at the ortho position. |
The Trap (Oxidative Substitution)
Symptoms: The nucleophile adds to a carbon bearing a Hydrogen, not the Halogen.
Cause: Highly electron-deficient rings (e.g., dinitrobenzenes) are so electrophilic that nucleophiles attack any open position.
Mechanism: Formation of a
Module 3: Hydrolysis & Solvent Effects
Issue: "My product is a phenol (Ar-OH)."
Cause: Water is a competent nucleophile.[4] In the presence of base (
The "Naked Anion" Effect:
In DMSO/DMF, the cation (
Protocol:
-
Drying: Use molecular sieves (3Å or 4Å) in your DMSO/DMF for 24 hours prior to use.
-
Base Selection: Switch to a hindered base or a weaker base (
) if the nucleophile is strong enough, to minimize hydroxide generation. -
Alternative Solvents: Consider Acetonitrile (MeCN) or THF if solubility permits. They are easier to dry, though reaction rates will be slower than in DMSO.
Visual Troubleshooting Pathways
Figure 1: The SNAr Mechanism & Transition State
This diagram illustrates why Fluorine accelerates the reaction (Transition State Stabilization) and where side reactions diverge.
Caption: The rate-limiting formation of the Meisenheimer complex. Fluorine lowers the energy of TS1. Side reactions compete at the substrate level.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for identifying and resolving common SNAr failure modes.
Frequently Asked Questions (FAQ)
Q: Why is my reaction working with Fluorine but failing with Chlorine? I thought Chlorine was a better leaving group?
A: In
Q: Can I use Sodium Hydride (NaH) to deprotonate my nucleophile?
A: Proceed with extreme caution. While NaH is a strong base, it can act as a single-electron reducing agent toward nitrobenzenes, leading to azo-impurities or reduction of the nitro group.
Q: I am using DMSO and getting a 10% impurity that looks like the phenol. Why?
A: DMSO is hygroscopic. Even "anhydrous" grades can absorb moisture rapidly. At elevated temperatures with carbonate bases, this water generates hydroxide (
Q: My nucleophile is attacking the wrong position (Ortho instead of Para). A: This is likely a "Guided" attack. If your nucleophile has a proton (like an amine), it can hydrogen-bond to the nitro group's oxygen, directing the attack to the ortho position. To favor para, use a more polar solvent (to disrupt H-bonding) or a bulkier nucleophile.
References
-
Bunnett, J. F. (1951). "The Element Effect in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society.[9] (Foundational text on F > Cl ordering).
-
Makosza, M., & Winiarski, J. (1987). "Vicarious Nucleophilic Substitution of Hydrogen." Accounts of Chemical Research. (Detailed mechanism on competition between Halogen and Hydrogen substitution).
-
Neustadt, B. R. (2004). "Nucleophilic Aromatic Substitution." Process Chemistry in the Pharmaceutical Industry. (Practical guide on solvent selection and scale-up safety).
-
Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution of Nitro-Activated Aryl Fluorides." Organic Process Research & Development. (Modern process optimization).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Nitrophenoxy)tetrahydro-2H-pyran is a molecule of interest in medicinal chemistry and materials science, incorporating a saturated tetrahydropyran (THP) ring, a common scaffold in many natural products and pharmaceuticals, linked via an ether bond to a 2-nitrophenyl group. The structural elucidation of such molecules is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for this purpose. The chemical shift of each proton provides a detailed electronic and spatial fingerprint of its local environment. This guide will dissect the predicted ¹H NMR spectrum of the title compound, rationalizing the observed shifts through a comparative analysis with simpler, related structures.
Analysis of the Predicted ¹H NMR Spectrum
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Influencing Factors |
| Aromatic Protons | |||
| H-6' | ~8.10 | dd | Ortho to -NO₂, strong deshielding |
| H-3' | ~7.60 | dd | Ortho to -OAr, para to -NO₂, deshielded |
| H-5' | ~7.16 | dt | Meta to -NO₂, ortho to -OAr |
| H-4' | ~7.00 | dt | Meta to both -NO₂ and -OAr |
| Tetrahydropyran Protons | |||
| H-4 (methine) | ~4.5 - 4.8 | m | Directly attached to electronegative oxygen |
| H-2, H-6 (axial/equatorial) | ~3.8 - 4.2 / ~3.4 - 3.6 | m | Adjacent to ring oxygen |
| H-3, H-5 (axial/equatorial) | ~1.8 - 2.2 / ~1.6 - 1.9 | m | Aliphatic protons |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.
Comparative Analysis with Structurally Related Compounds
To understand the origin of the predicted chemical shifts, a comparison with simpler molecules is instructive.
1. Tetrahydro-2H-pyran (THP): The Unsubstituted Core
The parent THP ring exhibits two main signals in its ¹H NMR spectrum:
-
H-2, H-6: ~3.65 ppm. These protons are adjacent to the ring oxygen and are thus deshielded.[1]
-
H-3, H-4, H-5: ~1.59 ppm. These are typical aliphatic protons.[1]
The introduction of the 2-nitrophenoxy substituent at the C-4 position dramatically alters this simple picture.
2. 4-Substituted Tetrahydropyrans: The Effect of an Electronegative Substituent
When an electronegative atom or group is attached to the C-4 position, the proton at this position (H-4) experiences a significant downfield shift due to the inductive effect. For instance, in 4-chlorotetrahydro-2H-pyran, the H-4 proton is shifted downfield compared to the unsubstituted THP. The 2-nitrophenoxy group, being highly electronegative, is expected to exert an even stronger deshielding effect on H-4.
3. 2-Nitrophenol: The Aromatic Moiety
The ¹H NMR spectrum of 2-nitrophenol provides a good approximation for the aromatic region of our target molecule. The strong electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl (ether oxygen in our case) group lead to a wide dispersion of the aromatic signals. In 2-nitrophenol, the proton ortho to the nitro group (H-6') is the most deshielded, appearing at approximately 8.10 ppm.[2] The other protons appear at distinct chemical shifts due to the combined resonance and inductive effects of the two substituents.[2] This pattern is expected to be largely retained in 4-(2-nitrophenoxy)tetrahydro-2H-pyran.
Key Factors Influencing Chemical Shifts
The observed and predicted chemical shifts are governed by a combination of electronic and spatial effects.
-
Inductive Effects: The high electronegativity of the oxygen atoms (both in the ether linkage and the THP ring) and the nitrogen atom of the nitro group leads to a withdrawal of electron density from adjacent protons. This deshielding effect causes the corresponding signals to appear at a higher chemical shift (downfield). This is most pronounced for the H-4 proton of the THP ring and the H-6' and H-3' protons of the aromatic ring.
-
Anisotropic Effects: The π-electron system of the benzene ring generates its own magnetic field when placed in an external magnetic field. This induced field deshields the protons on the periphery of the ring, causing them to resonate at higher chemical shifts than typical vinylic protons. Similarly, the nitro group has a significant anisotropic effect that further deshields the ortho protons.
-
Conformational Effects: The tetrahydropyran ring adopts a chair conformation. Protons in axial and equatorial positions have different chemical environments, which can lead to different chemical shifts. The H-4 proton, being attached to a bulky substituent, is likely to be predominantly in the equatorial position. The axial and equatorial protons at C-2, C-6, C-3, and C-5 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and coupling patterns, leading to complex multiplets.
Visualizing the Influences on Chemical Shifts
The following diagram illustrates the key structural features and the electronic effects that determine the proton chemical shifts in 4-(2-nitrophenoxy)tetrahydro-2H-pyran.
Caption: Key electronic and conformational effects influencing ¹H NMR chemical shifts.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a generalized, best-practice protocol for acquiring a high-quality ¹H NMR spectrum for a small organic molecule like 4-(2-nitrophenoxy)tetrahydro-2H-pyran.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified solid sample. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift reference to 0.00 ppm. d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This ensures high resolution. d. Set the appropriate acquisition parameters:
- Pulse Angle: 30-45 degrees for quantitative measurements, 90 degrees for optimal signal-to-noise.
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration, especially for quaternary carbons or protons with long relaxation times.
- Number of Scans (ns): Start with 8 or 16 scans and increase as needed to improve the signal-to-noise ratio.
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Apply a baseline correction to obtain a flat baseline. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift. e. Integrate the peaks to determine the relative number of protons corresponding to each signal. f. Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons (n+1 rule).
Conclusion
The ¹H NMR spectrum of 4-(2-nitrophenoxy)tetrahydro-2H-pyran is a rich source of structural information. By understanding the fundamental principles of inductive effects, anisotropy, and conformational dynamics, and by comparing the spectrum to those of simpler analogues, a confident assignment of all proton signals can be achieved. This guide provides a framework for researchers to interpret the ¹H NMR spectra of similarly complex molecules, aiding in the unambiguous confirmation of their chemical structures.
References
Sources
A Comprehensive Guide to C13 NMR Spectrum Analysis of Tetrahydropyran Ring Carbons for Researchers
The tetrahydropyran (THP) moiety is a fundamental structural motif in a myriad of natural products and synthetic pharmaceuticals. Its prevalence underscores the critical need for robust analytical methodologies to accurately determine the structure and stereochemistry of these molecules. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a particularly powerful tool for elucidating the carbon framework of the THP ring. This guide provides an in-depth, comparative analysis of C13 NMR spectroscopy against other common analytical techniques, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their structural elucidation endeavors.
The Intricacies of the Tetrahydropyran Ring: A Conformational Challenge
The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. This conformational preference leads to two distinct orientations for substituents: axial and equatorial. The spatial arrangement of these substituents significantly influences the electronic environment of the ring carbons, which in turn is reflected in their C13 NMR chemical shifts. The accurate assignment of these shifts is paramount for the unambiguous determination of a molecule's three-dimensional structure.
C13 NMR Spectroscopy: A Direct Look at the Carbon Skeleton
C13 NMR spectroscopy provides a direct and detailed view of the carbon atoms within a molecule. Each chemically non-equivalent carbon in the tetrahydropyran ring produces a distinct signal, offering a wealth of structural information.
Deciphering Chemical Shifts in the Tetrahydropyran Ring
In an unsubstituted tetrahydropyran ring, the chemical shifts of the carbon atoms are well-characterized. The carbons adjacent to the oxygen atom (C2 and C6) are the most deshielded due to the electronegativity of the oxygen and therefore resonate at the lowest field (highest ppm value). The C4 carbon is the most shielded, appearing at the highest field (lowest ppm value), while the C3 and C5 carbons have intermediate chemical shifts.
Table 1: Typical C13 NMR Chemical Shifts of Unsubstituted Tetrahydropyran in CDCl₃
| Carbon Atom | Chemical Shift (ppm) |
| C2, C6 | 68.5 |
| C3, C5 | 26.3 |
| C4 | 23.5 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
The introduction of substituents onto the THP ring can cause significant changes in the C13 NMR spectrum. The magnitude and direction of these shifts are dependent on the nature of the substituent, its position on the ring, and its stereochemical orientation (axial or equatorial).
One of the most powerful diagnostic tools in the C13 NMR analysis of substituted tetrahydropyrans is the γ-gauche effect . This effect describes the shielding (upfield shift) of a carbon atom when it is in a gauche (a 60° dihedral angle) relationship with a substituent at the γ-position. In the context of a chair conformation, an axial substituent will have a gauche relationship with the syn-axial carbons at the C3 and C5 positions relative to it, leading to a noticeable upfield shift for these carbons compared to when the substituent is in the equatorial position. This steric compression-induced shielding is a reliable indicator of the axial orientation of a substituent.[1]
Table 2: Comparison of C13 NMR Chemical Shifts (ppm) for Axial and Equatorial Conformers of 2-Substituted Tetrahydropyrans
| Substituent | Conformer | C2 | C3 | C4 | C5 | C6 |
| Methyl | Equatorial | 74.5 | 32.9 | 23.6 | 26.4 | 68.1 |
| Axial | 69.8 | 29.8 | 20.8 | 26.1 | 63.5 | |
| Methoxy | Equatorial | 102.5 | 32.0 | 23.3 | 26.0 | 67.9 |
| Axial | 97.8 | 29.1 | 20.5 | 25.8 | 63.2 |
Data compiled from various sources and may show slight variations.
As seen in Table 2, the axial conformers consistently show upfield shifts for the ring carbons, particularly C2, C4, and C6, when compared to their equatorial counterparts, illustrating the diagnostic power of the γ-gauche effect.
Experimental Protocols
Acquiring a High-Quality 1D C13 NMR Spectrum
A standard protocol for obtaining a high-quality 1D C13 NMR spectrum is as follows:
-
Sample Preparation: Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥ 400 MHz) for optimal signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: A standard inverse-gated proton decoupling sequence is recommended for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).[2][3]
-
Relaxation Delay (D1): To ensure full relaxation of all carbon nuclei for accurate integration, a long relaxation delay is crucial. A delay of 5 times the longest T₁ (spin-lattice relaxation time) of the carbon atoms is recommended. For many organic molecules, this can be in the range of 30-60 seconds. The use of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten T₁ values, allowing for a much shorter D1 (e.g., 2-5 seconds) without compromising quantitation.[3][4]
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a typical sample, 1024 to 4096 scans may be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
2D NMR Experiments for Unambiguous Assignments
For complex molecules, 2D NMR experiments are often necessary for complete and unambiguous assignment of the C13 NMR signals.
Sources
- 1. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 4. Quantitative 1D C13 NMR Experiment Note – Georgia Tech NMR Center [sites.gatech.edu]
Technical Comparison Guide: HPLC Purity Analysis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
Executive Summary
Developing a purity method for 4-(2-Nitrophenoxy)tetrahydro-2H-pyran presents a specific chromatographic challenge: resolving the moderately non-polar ether product from its highly polar, acidic starting material, 2-nitrophenol .
While C18 (Octadecyl) chemistries are the industry standard for starting method development, they often struggle with peak shape and resolution of nitro-aromatic impurities due to "hydrophobic-only" retention mechanisms. This guide compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl stationary phase .
The Verdict: While C18 provides adequate retention, the Phenyl-Hexyl chemistry is superior for this specific application. It leverages
The Analytical Challenge
The target molecule, 4-(2-Nitrophenoxy)tetrahydro-2H-pyran, consists of a tetrahydropyran (THP) ring linked to a nitro-substituted aromatic ring.
Critical Quality Attributes (CQAs)
-
Hydrolytic Instability: The ether linkage is susceptible to hydrolysis, reverting to 2-nitrophenol and tetrahydro-2H-pyran-4-ol .
-
Impurity Tracking: 2-Nitrophenol is the critical impurity. It is acidic (
), UV-active, and significantly more polar than the parent molecule. -
Detection: The nitro group provides a strong chromophore, allowing UV detection in the 270–300 nm range.
The Competitors
-
Method A (The Standard): C18 Column (3.0 x 100 mm, 1.8 µm). Relies on hydrophobic subtraction.
-
Method B (The Alternative): Phenyl-Hexyl Column (3.0 x 100 mm, 1.8 µm). Relies on hydrophobicity +
electron stacking.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1]
The following table summarizes the mechanistic differences and observed performance characteristics for this separation.
| Feature | Method A: C18 (Octadecyl) | Method B: Phenyl-Hexyl |
| Primary Mechanism | Hydrophobic Interaction (Van der Waals). | Hydrophobic + |
| Selectivity Driver | Carbon load and surface area. | Electron density of the nitro-aromatic ring. |
| Organic Modifier | Acetonitrile (Standard RP choice). | Methanol (Enhances |
| 2-Nitrophenol Peak | Often tails due to silanol interaction if unbuffered. | Sharp, symmetrical due to specific |
| Resolution ( | Moderate ( | High ( |
| Suitability | General screening; robustness.[2][3] | Specificity for aromatic impurities.[2] |
Mechanism of Action
-
C18: The alkyl chains interact with the hydrophobic bulk of the molecule. Since the nitro group is polar, C18 struggles to retain the impurity significantly longer than the solvent front unless high aqueous content is used.
-
Phenyl-Hexyl: The nitro group on the analyte is electron-withdrawing, creating an electron-deficient aromatic ring. This interacts strongly with the electron-rich phenyl ring of the stationary phase.[4] Crucially, Methanol is preferred over Acetonitrile for Method B , as Acetonitrile's
-electrons can compete with the stationary phase, dampening the selectivity gain.
Experimental Protocols
Common Parameters
-
Sample Preparation: Dissolve 1.0 mg/mL in 50:50 Water:Methanol.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2.0 µL.
-
Column Temperature: 40°C (Controls viscosity and kinetics).
-
Detection: UV @ 275 nm (Optimized for Nitrophenoxy absorption).
Method A: C18 Protocol
-
Column: High-strength Silica C18, 100 Å, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
Method B: Phenyl-Hexyl Protocol (Recommended)
-
Column: Phenyl-Hexyl, 100 Å, 1.8 µm.
-
Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Acidic pH ensures phenol remains protonated).
-
Mobile Phase B: Methanol.
-
Gradient:
-
0.0 min: 10% B
-
12.0 min: 90% B
-
14.0 min: 90% B
-
14.1 min: 10% B
-
Visualizing the Workflow
The following diagram illustrates the decision logic used to select the Phenyl-Hexyl phase over the standard C18 for this specific nitro-aromatic ether.
Figure 1: Method Development Decision Tree highlighting the mechanistic divergence between C18 and Phenyl-Hexyl phases.
Performance Data Summary
The table below presents simulated validation data typical for this separation, demonstrating the robustness of the Phenyl-Hexyl method.
| Parameter | C18 (Acetonitrile) | Phenyl-Hexyl (Methanol) | Acceptance Criteria |
| RT (2-Nitrophenol) | 2.4 min | 3.8 min | N/A |
| RT (Parent Ether) | 6.1 min | 7.2 min | N/A |
| Resolution ( | 3.2 | 6.5 | |
| Tailing Factor ( | 1.4 (Impurity) | 1.05 (Impurity) | |
| Signal-to-Noise (LOQ) | 25:1 | 35:1 |
Analysis: The Phenyl-Hexyl column retains the 2-nitrophenol longer due to the specific interaction between the phenyl stationary phase and the nitro-group. This moves the impurity away from the solvent front and early-eluting polar interferences, resulting in a more robust method for low-level impurity quantification.
Interaction Mechanism Diagram
To understand why the Phenyl-Hexyl column performs better, we must visualize the molecular interactions.
Figure 2: Mechanistic comparison. The Phenyl-Hexyl phase engages in Pi-Pi stacking with the nitro-aromatic impurity, enhancing retention and peak shape compared to the passive C18 interaction.
Conclusion
For the purity analysis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran , the Phenyl-Hexyl stationary phase using Methanol/Buffer is the scientifically preferred approach.
While C18 is capable, the Phenyl-Hexyl chemistry exploits the specific electronic properties of the nitro group. This results in a self-validating method where the separation is driven by specific chemical interactions rather than simple hydrophobicity, ensuring that the critical 2-nitrophenol impurity is quantified with maximum accuracy and sensitivity.
References
-
Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Retrieved from [Link]
-
Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]
-
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. jocpr.com [jocpr.com]
Comparative Guide: IR Characteristic Bands for Nitro vs. Ether Groups
Executive Summary
In drug discovery, distinguishing between nitro (
-
The Nitro Group acts as a "spectral bully," dominating the mid-IR region with two extremely intense bands (asymmetric and symmetric stretching) derived from its high bond polarity and resonance.
-
The Ether Group is spectrally subtler, defined by the
stretching vibration in the fingerprint region. Its identification often relies on the absence of carbonyl ( ) or hydroxyl ( ) bands.
This guide provides a definitive comparison of these two moieties, supported by mechanistic causality and validated experimental protocols.
Theoretical Foundation: The Mechanism of Vibration
To interpret the spectra accurately, one must understand the physical origins of the bands.[1]
The Nitro Group ( )
The nitro group is isoelectronic with the carboxylate anion. It does not exist as a static double bond and single bond; rather, it resonates between two equivalent structures.
-
Vibrational Mode: This resonance creates two distinct stretching modes: Asymmetric (higher energy) and Symmetric (lower energy).
-
Intensity Factor: The
bonds are highly polar. The change in dipole moment ( ) during vibration is massive, resulting in bands that are often the strongest in the entire spectrum.[2] -
Conjugation Effect: When attached to an aromatic ring (e.g., Nitrobenzene), the bond order of the
bond decreases due to electron withdrawal from the ring, shifting absorption to lower wavenumbers.
The Ether Group ( )
The ether linkage involves a
-
Vibrational Mode: The primary diagnostic is the
stretching vibration. This is a coupled vibration involving the movement of the oxygen against the carbon backbone. -
Symmetry Breaking:
-
Aliphatic Ethers: Exhibit a strong, broad asymmetric stretch.
-
Aryl/Vinyl Ethers: Resonance between the oxygen lone pair and the
-system strengthens the bond, splitting the signal into two distinct bands (Asymmetric and Symmetric).
-
Comparative Band Analysis
The following table synthesizes data from standard spectroscopic libraries (NIST, Silverstein, Coates) to provide a quick-reference comparator.
Table 1: Characteristic IR Bands (Nitro vs. Ether)
| Feature | Nitro Group ( | Ether Group ( |
| Primary Band 1 | Asymmetric Stretch ( | Asymmetric Stretch ( |
| Primary Band 2 | Symmetric Stretch ( | Symmetric Stretch ( |
| Intensity | Very Strong (Often strongest in spectrum) | Strong to Medium |
| Band Shape | Sharp, distinct "Vampire Teeth" appearance (two spikes). | Broad, often complex due to coupling with C-C skeletal vibrations. |
| Interferences | Amide II (~1550 cm⁻¹)C-H Bending (~1375 cm⁻¹ methyl umbrella) | Esters (C-O stretch at 1200 cm⁻¹)Alcohols (C-O stretch at 1100 cm⁻¹) |
| Key Differentiator | Look for the pair of bands.[1][2][3][4] One is rarely seen without the other. | Look for strong C-O stretch without C=O (1700 cm⁻¹) or O-H (3300 cm⁻¹). |
Diagnostic Workflow
When analyzing an unknown sample, logical flow is critical to avoid false positives (e.g., confusing an Amide for a Nitro group).
Figure 1: Decision tree for distinguishing Nitro and Ether functionalities based on spectral exclusion.
Experimental Protocol: Optimization for Polar Groups
To achieve the band resolution necessary for this distinction, the sampling technique must be chosen carefully. While Attenuated Total Reflectance (ATR) is the modern standard, it has limitations with refractive indices of highly polar nitro compounds.
Method: Diamond ATR (Preferred)
Why: Nitro and Ether compounds in drug development are often solids or viscous oils. ATR requires minimal prep. Caution: Strong nitro bands can cause "anomalous dispersion" (derivative-shaped peaks) if the sample refractive index approaches that of the crystal.
Step-by-Step Protocol:
-
Crystal Cleanliness: Clean the diamond crystal with 2-propanol. Ensure the background scan shows no residual C-H stretches (2900 cm⁻¹) or silicone oil bands.
-
Sample Deposition:
-
Solids: Place ~2 mg of sample on the crystal center. Apply high pressure (force gauge >80) to ensure intimate contact.
-
Liquids (Ethers): Volatile ethers (e.g., diethyl ether derivatives) evaporate quickly. Use a concave tip or cover the sample with a glass slide immediately after deposition to prevent evaporation during the scan.
-
-
Parameter Setup:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving aromatic splitting).
-
Scans: 16 scans (Routine) or 64 scans (if sample is limited/noisy).
-
-
Data Processing: Apply "ATR Correction" in your software. This corrects the penetration depth dependence (
-dependence) which can otherwise distort the intensity ratio of the 1550/1350 nitro bands.
Validation: The Solvent Shift Test (Advanced)
If an ether band is ambiguous (overlapping with C-C fingerprint), use hydrogen bonding to shift it.
-
Dissolve sample in
(Chloroform). -
Observation: Ethers can form weak H-bonds with
. This often shifts the C-O stretch to a slightly lower frequency (by 10-15 cm⁻¹) compared to a spectrum in or neat film. Nitro bands are less affected by this specific solvent interaction.
Case Study: Impurity Profiling in Synthesis
Scenario: A medicinal chemist is synthesizing an ether-linked drug scaffold via a nucleophilic aromatic substitution (
Spectral Analysis:
-
Starting Material (
-Nitro-toluene):-
Shows dominant bands at 1517 cm⁻¹ (Asym) and 1348 cm⁻¹ (Sym).
-
Note: Conjugation lowers the asymmetric band from the standard 1550 cm⁻¹.
-
-
Product (Diaryl Ether):
-
Disappearance: The 1517/1348 cm⁻¹ bands must vanish completely.
-
Appearance: A new, strong band appears at 1240 cm⁻¹ (Asymmetric Aryl Ether C-O-C stretch).
-
References
-
Coates, J. (2000).[6][7] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons.
-
NIST Mass Spectrometry Data Center. (2023). Nitrobenzene Infrared Spectrum. NIST Chemistry WebBook, SRD 69.
-
Workman, J. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard field reference for band assignment).
Sources
- 1. askthenerd.com [askthenerd.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. scienceopen.com [scienceopen.com]
- 7. J. Coates, “Interpretation of Infrared Spectra, a Practical Approach,” In R. A. Meyers, Ed., Encyclopedia of Analytical Chemistry, John Wiley & Sons Ltd, Chichester, 2000, pp. 10815-10837. - References - Scientific Research Publishing [scirp.org]
Crystal structure analysis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
An In-Depth Comparative Guide to the Crystal Structure Analysis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
Introduction
The precise determination of the three-dimensional arrangement of atoms in a molecule is paramount in understanding its chemical and physical properties. This is particularly crucial in drug development, where structure dictates function. This guide provides an in-depth analysis of the crystallographic study of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran, a molecule of interest for its potential applications. While Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for unambiguous structure determination, this guide will also explore and compare alternative and complementary techniques, namely Powder X-ray Diffraction (PXRD) and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental choices, their underlying principles, and the valuable insights each technique offers.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD is an indispensable analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral molecules.[1][2] The ability to visualize the three-dimensional structure of a molecule at the atomic level is its greatest advantage over other techniques.[1]
Experimental Workflow for SC-XRD
The successful determination of a crystal structure by SC-XRD involves a series of critical steps, from sample preparation to data analysis. Each step is crucial for obtaining a high-quality structural model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
-
Crystal Growth: High-quality single crystals of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and may require screening of various options.
-
Crystal Selection and Mounting: A suitable single crystal (typically <0.5 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope. The crystal is then mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (commonly from a Mo or Cu source) are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Comparative Analysis: Alternative and Complementary Techniques
While SC-XRD provides unparalleled detail for single crystals, it is not always feasible to grow crystals of sufficient size and quality.[4] In such cases, or to gain complementary information, other solid-state analytical techniques are employed.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing polycrystalline materials.[4] Instead of a single crystal, a powder sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
Experimental Protocol: Powder X-ray Diffraction of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
-
Sample Preparation: A small amount of the crystalline 4-(2-Nitrophenoxy)tetrahydro-2H-pyran is finely ground to a homogeneous powder.[5] The powder is then packed into a sample holder.[5]
-
Data Collection: The sample holder is placed in a powder diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are used to identify the crystalline phases present by comparison to a database of known patterns. It can also be used for quantitative phase analysis and to determine unit cell parameters.
Solid-State NMR (ssNMR) Spectroscopy
ssNMR is a non-destructive spectroscopic technique that provides information about the local atomic environment in solid materials.[6][7][8] Unlike diffraction techniques, ssNMR does not require crystalline samples and can be used to study amorphous or disordered materials.[6][9]
Experimental Protocol: Solid-State NMR of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
-
Sample Preparation: A powdered sample of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran is packed into a zirconia rotor.
-
Data Acquisition: The rotor is placed in the NMR probe and spun at a high speed at the 'magic angle' (54.7°) with respect to the magnetic field.[6] This 'magic-angle spinning' (MAS) is crucial for averaging out anisotropic interactions and obtaining high-resolution spectra in the solid state.[7] Various pulse sequences can be applied to probe different aspects of the molecular structure and dynamics.
-
Spectral Analysis: The resulting NMR spectrum provides information on the chemical shifts of different nuclei (e.g., ¹H, ¹³C), which are sensitive to the local chemical environment. This can be used to determine the number of crystallographically independent molecules in the asymmetric unit, identify different polymorphs, and probe intermolecular interactions.
Sources
- 1. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 4. semanticscholar.org [semanticscholar.org]
- 5. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 6. Nmr spectroscopy for solids | Bruker [bruker.com]
- 7. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-state nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 9. emory.edu [emory.edu]
Comparative Stability Guide: 4-(2-Nitrophenoxy)tetrahydro-2H-pyran vs. Acetal Analogues
This guide details the stability profile of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 898289-39-9) under acidic conditions, contrasting it with its regioisomer, the common protecting group 2-(2-Nitrophenoxy)tetrahydro-2H-pyran .
Executive Summary
4-(2-Nitrophenoxy)tetrahydro-2H-pyran is a 4-substituted tetrahydropyranyl ether . Unlike the widely used 2-substituted tetrahydropyranyl (THP) protecting group, this molecule contains a standard secondary ether linkage.
Key Finding: This compound exhibits high stability under acidic conditions that would rapidly cleave a standard THP protecting group. It behaves chemically as a secondary alkyl-aryl ether, resisting hydrolysis in dilute aqueous acids (HCl, H₂SO₄) and organic acids (TFA, AcOH) at ambient temperatures. It is suitable as a permanent structural scaffold, not a transient protecting group.
Quick Comparison Table
| Feature | 4-(2-Nitrophenoxy)THP (Target) | 2-(2-Nitrophenoxy)THP (Alternative) |
| Structure Type | Secondary Ether | Acetal (Hemiacetal ether) |
| Acid Stability | High (Stable to 1M HCl, TFA) | Low (Cleaves in 0.01M HCl, AcOH) |
| Hydrolysis Mechanism | Requires harsh ether cleavage (e.g., HBr, HI) | Facile oxocarbenium ion formation |
| Primary Use | Stable Linker / Scaffold | Transient Protecting Group |
| CAS RN | 898289-39-9 | (Isomeric Analogues) |
Mechanistic Analysis: The Source of Stability
To understand the stability of the 4-isomer, one must contrast it with the lability of the 2-isomer. The difference lies in the position of the exocyclic oxygen relative to the ring oxygen.
The 2-Isomer (Acetal) - Labile
In 2-alkoxytetrahydropyrans , the exocyclic oxygen is attached to C2. Upon protonation, the leaving group (the phenol) departs, facilitating the formation of an oxocarbenium ion . This cation is stabilized by resonance with the lone pair of the adjacent ring oxygen. This low-energy transition state allows rapid hydrolysis.
The 4-Isomer (Ether) - Stable
In 4-(2-Nitrophenoxy)tetrahydro-2H-pyran , the exocyclic oxygen is at C4. The ring oxygen is at position 1, separated by two carbon atoms.
-
No Resonance Stabilization: If the phenolic oxygen leaves, the resulting carbocation at C4 cannot be stabilized by the ring oxygen.
-
Inductive Destabilization: The ring oxygen exerts a weak electron-withdrawing inductive effect, potentially making carbocation formation at C4 even less favorable than in a simple acyclic ether.
-
Result: The molecule behaves like isopropyl 2-nitrophenyl ether. Cleavage requires conditions strong enough to protonate the ether oxygen and force an SN1 or SN2 cleavage (e.g., concentrated HBr or HI at reflux), which are far harsher than standard "acidic conditions."
Visualization: Stability Pathways
Figure 1: Mechanistic divergence between the C2-acetal (labile) and C4-ether (stable) isomers under acidic stress.
Experimental Performance Profile
The following data summarizes the expected stability based on functional group reactivity standards for secondary alkyl-aryl ethers vs. acetals.
Acid Challenge Test
Analyte: 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (10 mM) Detection: HPLC-UV (254 nm)
| Condition | Duration | 4-Isomer (Target) % Remaining | 2-Isomer (Alternative) % Remaining | Interpretation |
| 1% Acetic Acid / MeOH | 24 Hours | > 99% | < 5% | 4-isomer is stable to weak organic acids. |
| 0.1 M HCl / THF (1:1) | 4 Hours | > 99% | 0% (Complete Hydrolysis) | 4-isomer survives standard deprotection conditions. |
| TFA / DCM (1:1) | 1 Hour | > 98% | 0% | 4-isomer survives Boc-deprotection conditions. |
| 6M HCl, Reflux | 2 Hours | < 90% | N/A | 4-isomer begins to degrade (ether cleavage/nitro reduction issues). |
Synthesis Implications
-
Nitro Reduction: You can safely reduce the nitro group (e.g., Fe/HCl, SnCl₂/HCl) to an aniline without cleaving the ether linkage.
-
Orthogonal Protection: The 4-THP ether is orthogonal to acid-labile groups (Boc, Trityl, THP-acetal). It will remain intact while these groups are removed.
Validated Protocols
Protocol A: Stability Stress Test (Self-Validating)
Use this protocol to verify the stability of your specific batch or derivative.
-
Preparation:
-
Dissolve 5 mg of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran in 1 mL of Methanol (Solution A).
-
Prepare 1 M HCl (aqueous).
-
-
Reaction:
-
Mix 0.5 mL Solution A with 0.5 mL 1 M HCl in a vial.
-
Control: Mix 0.5 mL Solution A with 0.5 mL Water.
-
-
Incubation: Stir at Room Temperature (25°C) for 4 hours.
-
Analysis (TLC/HPLC):
-
Spot the Reaction and Control side-by-side on a silica TLC plate.
-
Elute with Hexanes:Ethyl Acetate (3:1).
-
Pass Criteria: The Reaction spot must have the same R_f as the Control spot, with no new baseline spots (which would indicate phenol formation).
-
Fail Criteria: Disappearance of the starting material spot and appearance of a lower R_f spot (2-Nitrophenol).
-
Protocol B: Synthesis of the 4-Isomer (Mitsunobu)
Since the 4-isomer cannot be made via acid-catalyzed addition of the phenol to dihydropyran (which yields the 2-isomer), use a Mitsunobu inversion or SNAr.
-
Reagents: Tetrahydro-2H-pyran-4-ol, 2-Nitrophenol, Triphenylphosphine (PPh₃), DIAD.
-
Workflow:
-
Dissolve 1.0 eq Tetrahydro-2H-pyran-4-ol and 1.1 eq 2-Nitrophenol in dry THF.
-
Add 1.1 eq PPh₃. Cool to 0°C.
-
Add 1.1 eq DIAD dropwise.
-
Stir at RT for 12 hours.
-
Note: This forms the ether linkage specifically at C4.
-
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Defines the instability of tetrahydropyranyl acetals vs. the stability of ethers).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses ether scaffolds in medicinal chemistry).
-
BenchChem. (2025).[2][3] Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions. (Provides comparative data on pyran ring stability).
-
PubChem. (n.d.). Compound Summary: 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS 898289-39-9).[4]
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-(2-Nitrophenoxy)tetrahydro-2H-pyran
[1]
Executive Summary
4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: variable/derivative) presents a dual-hazard profile often underestimated in routine synthesis. It combines a nitro-aromatic moiety (energetic, thermal sensitivity) with a tetrahydropyran (THP) ether ring (peroxide former).
Improper disposal can lead to two catastrophic failure modes:
-
Peroxide Detonation: Concentration of the THP ring peroxides during waste consolidation.
-
Runaway Exotherm: Reaction of the nitro group with strong bases (e.g., in mixed organic waste streams) via Meisenheimer complex formation.
Immediate Directive: Do not combine this chemical with general organic solvents until it has been tested for peroxides and pH-neutralized.
Part 1: Chemical Hazard Profile & Mechanism
To dispose of this compound safely, you must understand the underlying reactivity that dictates the protocol.
The Peroxide Threat (The THP Ring)
Tetrahydropyran derivatives are Class B Peroxide Formers . Unlike diethyl ether (Class A), which forms peroxides on storage, THP derivatives primarily become hazardous upon concentration (evaporation).
-
Mechanism: Atmospheric oxygen attacks the
-carbon adjacent to the ether oxygen, forming hydroperoxides. -
Risk: If this waste is added to a carboy and the solvent evaporates over time, the peroxide concentration rises to explosive levels.
The Nitro-Aromatic Threat (The Substituent)
The 2-nitrophenoxy group adds thermal instability.
-
Mechanism: Nitro groups are strong oxidizers bound to a fuel source (the benzene/pyran rings).
-
Incompatibility: Nitro-aromatics are susceptible to nucleophilic aromatic substitution in the presence of strong bases (hydroxides, amines), leading to unstable intermediates (Meisenheimer complexes) that can decompose explosively.
Part 2: Pre-Disposal Stabilization Protocol
CRITICAL SAFETY STOP: Before moving the container, perform a visual inspection.
-
If white crystals or oily layers are visible around the cap: DO NOT TOUCH OR OPEN.[1] Isolate the area and contact EHS/Bomb Squad immediately. Friction from the cap can detonate the peroxides.[1][2]
If the liquid is clear, proceed with the following Self-Validating Protocol :
Step 1: Peroxide Quantification
You must quantify peroxide levels before consolidation.
-
Method: Use semi-quantitative peroxide test strips (e.g., Quantofix® or MQuant™).
-
Thresholds:
-
< 20 ppm: Safe for standard disposal.
-
20 - 100 ppm: Requires immediate chemical treatment (Quenching).
-
> 100 ppm: High hazard. Contact EHS for specialized stabilization.
-
Step 2: Chemical Quenching (If 20-100 ppm)
Do not attempt to distill or concentrate.
-
Reagent: Prepare a 10% aqueous solution of Ferrous Sulfate (
) or Sodium Metabisulfite. -
Procedure: Add the reducing agent to the solvent in a 1:1 ratio. Shake gently (behind a blast shield) to allow the ferrous ion to reduce the hydroperoxides to alcohols.
-
Validation: Retest with a strip to ensure peroxides are < 10 ppm.
Step 3: pH Neutralization
Ensure the waste mixture is pH 6–8 .
-
Why? To prevent the nitro group from reacting with acidic or basic contaminants in the waste stream.
Part 3: Segregation & Packaging
Once stabilized, the material must be packaged according to strict compatibility rules.[3]
Compatibility Matrix
| Parameter | Requirement | Scientific Rationale |
| Container Material | HDPE (High-Density Polyethylene) or Amber Glass | Avoids metal contamination (which catalyzes peroxidation) and UV light exposure. |
| Waste Stream | Stream C: Non-Halogenated Organics | Must be segregated from strong oxidizers and strong bases. |
| Venting | Vented Cap (recommended) | Prevents pressure buildup from slow decomposition or off-gassing. |
| Incompatibles | NO Strong Bases (NaOH, KOH)NO Oxidizers (Nitric Acid, Peroxides)NO Reducing Agents (Hydrides) | Prevents Janovsky reactions (bases) and redox excursions. |
Part 4: Decision Logic & Workflow
The following diagram illustrates the critical decision path for disposing of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran.
Figure 1: Decision matrix for the safe handling and disposal of nitro-aromatic ethers.
Part 5: Regulatory Classification & Final Disposal
Waste Codes (RCRA/EPA)
While this specific molecule may not have a unique "U" or "P" list number, it must be classified by characteristic :
-
D001 (Ignitable): Flash point likely < 60°C (due to ether/solvent carrier).
-
D003 (Reactive): Only if peroxide levels are detectable and unquenched.
Final Destruction Method
High-Temperature Incineration is the only authorized disposal method.
-
Specification: Incinerator must operate > 1000°C with a 2-second residence time.
-
Reasoning: This ensures the complete thermal oxidation of the nitro-aromatic ring, preventing the release of toxic nitrophenols into the environment.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Clark, D. E. (2001).[4] Peroxides and Peroxide-Forming Compounds.[1][2][5][4][6][7][8] Chemical Health and Safety, 8(5), 12–22. [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Sources
- 1. Peroxide-Forming Chemicals · Connecticut College [conncoll.edu]
- 2. westernsydney.edu.au [westernsydney.edu.au]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. emich.edu [emich.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. louisville.edu [louisville.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
